molecular formula C17H19N5O4 B15580995 N6-Benzyladenosine-d5

N6-Benzyladenosine-d5

Cat. No.: B15580995
M. Wt: 362.39 g/mol
InChI Key: MRPKNNSABYPGBF-ULOJILHHSA-N
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Description

N6-Benzyladenosine-d5 is a useful research compound. Its molecular formula is C17H19N5O4 and its molecular weight is 362.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H19N5O4

Molecular Weight

362.39 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2,3,4,5,6-pentadeuteriophenyl)methylamino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C17H19N5O4/c23-7-11-13(24)14(25)17(26-11)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-25H,6-7H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1/i1D,2D,3D,4D,5D

InChI Key

MRPKNNSABYPGBF-ULOJILHHSA-N

Origin of Product

United States

Foundational & Exploratory

N6-Benzyladenosine-d5 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N6-Benzyladenosine-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterium-labeled form of N6-Benzyladenosine, a synthetic analog of the naturally occurring nucleoside, adenosine (B11128). N6-Benzyladenosine is recognized for its activity as an adenosine receptor agonist and its role as a cytokinin, a class of plant growth hormones.[1][2][3] The incorporation of five deuterium (B1214612) atoms into the benzyl (B1604629) moiety creates a stable, heavier isotopolog, making this compound an ideal internal standard for quantitative mass spectrometry (MS) applications.[2][4] Its use is critical in pharmacokinetic studies, metabolic monitoring, and other bioanalytical assays where precise quantification of the non-labeled compound is required.[4][5]

This guide provides a comprehensive overview of the chemical properties, experimental applications, and biological significance of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid powder.[3] Its key properties are summarized below, with data for its non-deuterated counterpart provided for comparison.

Table 1: General Chemical Properties

PropertyThis compoundN6-Benzyladenosine
Molecular Formula C₁₇H₁₄D₅N₅O₄[2]C₁₇H₁₉N₅O₄[6]
Molecular Weight 362.39 g/mol [2]357.36 g/mol [6]
CAS Number Not specified; 4294-16-0 for non-labeled[6]4294-16-0[6]
Appearance Solid, White to Off-White Powder[3]Solid, White to Off-White Powder[3]
Purity ≥98%[7]≥99%[8]

Table 2: Physicochemical Data

PropertyValueSource(s)
Melting Point 184-186 °C[9]
Solubility DMSO (Slightly), Methanol (Slightly, Sonicated)[3]
DMSO: 71 mg/mL (198.67 mM)[8]
Ethanol: 1 mg/mL[8]
Water: Insoluble[8]
Storage (Solid) 2-8°C, under inert gas (Nitrogen)[3][10]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month (protect from light)[1]

Experimental Protocols

Use as an Internal Standard in LC-MS/MS

This compound is primarily used as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify N6-Benzyladenosine in biological matrices.[4][5] The SIL-IS co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[5]

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol).

    • Prepare a working internal standard solution by diluting the stock solution with an appropriate solvent mixture (e.g., 20% acetonitrile (B52724) in water) to a fixed concentration (e.g., 10-50 ng/mL).[5]

  • Sample Preparation (Protein Precipitation & Extraction):

    • To a 100 µL aliquot of the biological sample (e.g., plasma, cell lysate), add 50 µL of the internal standard working solution.

    • Add a precipitation agent, such as 100 µL of acetonitrile containing 0.1% formic acid, to precipitate proteins.[11]

    • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis. For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.[11][12]

  • LC-MS/MS Analysis:

    • Chromatography: Perform chromatographic separation on a C18 column (e.g., 100 x 2.1 mm, 2.6 µm) with a gradient elution.[11]

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • A typical gradient might run from 5% to 95% Mobile Phase B over several minutes.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both the analyte (N6-Benzyladenosine) and the internal standard (this compound) using Multiple Reaction Monitoring (MRM).

      • The mass transition for the d5-labeled standard will be shifted by +5 Da compared to the analyte.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared calibration standards.

    • Determine the concentration of N6-Benzyladenosine in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with This compound (IS) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC UPLC/HPLC Separation (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: Workflow for quantification using a stable isotope-labeled internal standard.

Biological Activity and Signaling Pathways

N6-Benzyladenosine (the non-deuterated parent compound) exhibits a range of biological activities, primarily by interacting with key cellular pathways.

Adenosine Receptor Agonism and Apoptosis Induction

N6-Benzyladenosine is an adenosine receptor agonist that can induce apoptosis and cause cell cycle arrest in the G0/G1 phase in various cancer cell lines.[1][2] The apoptotic mechanism is often mediated through the intrinsic pathway, involving the activation of initiator and executioner caspases.[1] In human leukemia HL-60 cells, it has been shown to activate caspase-9 and caspase-3, key mediators of apoptosis.[1]

G N6BA N6-Benzyladenosine AR Adenosine Receptors N6BA->AR Signal Intracellular Signaling (Mechanism Varies) AR->Signal Mito Mitochondrial Stress Signal->Mito Casp9 Pro-Caspase-9 Mito->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 activation Casp3 Pro-Caspase-3 aCasp9->Casp3 activates aCasp3 Active Caspase-3 (Executioner) Casp3->aCasp3 activation Substrates Cellular Substrates (e.g., PARP) aCasp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: N6-Benzyladenosine-induced intrinsic apoptosis pathway.

Inhibition of the Mevalonate (B85504) Pathway

Recent studies have demonstrated that N6-Benzyladenosine and its analogs can exert anti-cancer effects by targeting the mevalonate pathway.[13][14] Specifically, it acts as an inhibitor of Farnesyl Pyrophosphate Synthase (FPPS), a critical enzyme in the pathway responsible for synthesizing isoprenoids.[1][13] Isoprenoids like farnesyl pyrophosphate are essential for the post-translational modification (prenylation) of small GTPases such as Ras, which are crucial for cell signaling, proliferation, and survival. Inhibition of FPPS disrupts these processes, leading to anti-proliferative and pro-apoptotic effects in cancer cells, particularly in gliomas.[1][14]

G N6BA N6-Benzyladenosine FPPS FPPS Enzyme N6BA->FPPS inhibits FPP Farnesyl Pyrophosphate (FPP) FPPS->FPP produces Prenylation Protein Prenylation FPP->Prenylation Membrane Membrane Localization & Signaling Prenylation->Membrane Ras Ras, Rap1A, etc. Ras->Prenylation substrate for Proliferation Cell Proliferation & Survival Membrane->Proliferation

Caption: Logical flow of FPPS inhibition by N6-Benzyladenosine.

Conclusion

This compound is an indispensable tool for researchers in drug development and bioanalysis. Its chemical properties make it an excellent internal standard for the accurate quantification of N6-Benzyladenosine. Understanding the biological activities of the parent compound, including its roles in inducing apoptosis and inhibiting the mevalonate pathway, provides a crucial context for its application in pharmacological and cancer research. The protocols and pathways detailed in this guide offer a foundational resource for professionals utilizing this compound in their work.

References

A Technical Guide to the Synthesis of Deuterated N6-Benzyladenosine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of deuterated N6-benzyladenosine, a crucial tool for researchers in drug development and metabolic studies. The strategic incorporation of deuterium (B1214612) into the N6-benzyl moiety enhances the metabolic stability of the molecule, making it an invaluable internal standard for pharmacokinetic studies and a more robust therapeutic candidate. This document outlines a validated synthetic protocol, expected analytical data, and the biological context of N6-benzyladenosine's mechanism of action, specifically its role in the induction of apoptosis and inhibition of the mevalonate (B85504) pathway. Detailed experimental workflows and signaling pathway diagrams are provided to support researchers in the practical application and understanding of this compound.

Introduction

N6-Benzyladenosine (N6-BA) is a synthetic cytokinin, a class of plant hormones that also exhibits significant biological activity in mammalian cells. It is an agonist of adenosine (B11128) receptors and has been investigated for its anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] The therapeutic potential of N6-BA is often limited by its in vivo metabolic susceptibility. A common strategy to overcome this limitation is selective deuteration, the replacement of hydrogen atoms with their stable isotope, deuterium.

The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. By deuterating the benzyl (B1604629) group of N6-benzyladenosine, particularly at metabolically vulnerable positions, the resulting molecule, N6-(benzyl-d7)adenosine, is expected to have a longer biological half-life and improved pharmacokinetic profile. This makes it an ideal internal standard for mass spectrometry-based quantification of the non-deuterated drug and a potentially more stable therapeutic agent.

This guide details a practical and efficient synthetic route to N6-(benzyl-d7)adenosine, starting from commercially available deuterated precursors.

Synthesis of N6-(benzyl-d7)adenosine

The most direct and efficient method for the synthesis of N6-(benzyl-d7)adenosine is the nucleophilic aromatic substitution reaction between 6-chloropurine-9-riboside and the commercially available deuterated benzylamine, benzyl-d7-amine (B1525627). This approach avoids complex deuteration reactions on advanced intermediates and ensures high isotopic incorporation in the final product.

Materials and Reagents
Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberSupplier Example
6-Chloropurine-9-ribosideC10H11ClN4O4286.672004-06-3Sigma-Aldrich
Benzyl-d7-amineC7D7H2N114.20167750-79-0LGC Standards
Triethylamine (B128534) (TEA)C6H15N101.19121-44-8Sigma-Aldrich
n-ButanolC4H10O74.1271-36-3Sigma-Aldrich
Diethyl EtherC4H10O74.1260-29-7Sigma-Aldrich
Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of N6-substituted adenosine analogs.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropurine-9-riboside (1.0 mmol, 286.7 mg).

  • Addition of Reagents: To the flask, add n-butanol (20 mL), triethylamine (1.67 mmol, 0.23 mL), and benzyl-d7-amine (1.33 mmol, 151.8 mg).

  • Reaction: The reaction mixture is stirred and heated to 90°C. The reaction is maintained at this temperature for 4 hours.

  • Cooling and Precipitation: After 4 hours, the heating is removed, and the mixture is allowed to cool to room temperature. The flask is then placed in a freezer at -5°C overnight to facilitate the precipitation of the product.

  • Isolation: The resulting white solid is collected by vacuum filtration.

  • Washing and Purification: The collected solid is washed sequentially with cold n-butanol (2 x 5 mL), cold distilled water (2 x 5 mL), and finally with diethyl ether (2 x 5 mL) to remove residual impurities and solvents.

  • Drying: The purified N6-(benzyl-d7)adenosine is dried under vacuum to yield a white solid. For higher purity, the product can be further purified using reversed-phase C18 column chromatography.[3]

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 6-Chloropurine-9-riboside E Combine Reagents in Flask A->E B Benzyl-d7-amine B->E C Triethylamine C->E D n-Butanol D->E F Heat to 90°C for 4 hours with stirring E->F G Cool to room temperature F->G H Precipitate at -5°C overnight G->H I Vacuum Filtration H->I J Wash with: 1. Cold n-Butanol 2. Cold Water 3. Diethyl Ether I->J K Dry under vacuum J->K L Purified N6-(benzyl-d7)adenosine K->L G HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMGCR FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps FPPS FPPS Prenylation Protein Prenylation (e.g., Ras) FPPS->Prenylation BA N6-Benzyladenosine BA->FPPS Inhibition Proliferation Cell Proliferation Prenylation->Proliferation G cluster_stimulus cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade BA N6-Benzyladenosine Mito Mitochondrion BA->Mito Induces CytoC Cytochrome c (released) Mito->CytoC Intracellular Stress Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Active Caspase-9 Apaf1->Casp9 Forms Apoptosome ProCasp9 Pro-Caspase-9 Casp3 Active Caspase-3 Casp9->Casp3 Cleavage ProCasp3 Pro-Caspase-3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

References

An In-depth Technical Guide to the Mechanism of Action of N6-Benzyladenosine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the mechanism of action of N6-Benzyladenosine. The deuterated form, N6-Benzyladenosine-d5, is functionally identical to its parent compound in terms of its pharmacodynamics. Deuteration is a common strategy in drug development to favorably alter pharmacokinetic properties, primarily by slowing metabolic degradation, without impacting the core mechanism of action. Therefore, this guide focuses on the well-established activities of N6-Benzyladenosine, which are directly applicable to the d5 variant. N6-Benzyladenosine is a multifaceted molecule exhibiting a range of biological activities, from its classical role as a plant cytokinin to its more recently explored anti-neoplastic properties in mammalian cells. Its primary mechanisms in mammalian systems revolve around the modulation of adenosine (B11128) signaling pathways and the induction of apoptosis.

Core Mechanisms of Action in Mammalian Cells

N6-Benzyladenosine exerts its primary effects on mammalian cells through two interconnected pathways: the modulation of adenosine levels via enzyme inhibition and direct interaction with adenosine receptors. These actions trigger downstream signaling cascades that lead to cell cycle arrest and programmed cell death.

Modulation of Adenosine Signaling

A pivotal aspect of N6-Benzyladenosine's mechanism is its interference with adenosine metabolism. It acts as a competitive inhibitor of Adenosine Kinase (ADK), the primary enzyme responsible for phosphorylating adenosine to adenosine monophosphate (AMP)[1][2]. By inhibiting ADK, N6-Benzyladenosine effectively increases the intracellular and extracellular concentrations of adenosine[1]. This elevated adenosine level is crucial, as adenosine is a potent signaling molecule that interacts with four G-protein coupled adenosine receptor subtypes (A1, A2A, A2B, A3) to modulate a wide array of physiological processes.

The compound is also described as an adenosine receptor agonist itself and an inhibitor of adenosine deaminase (ADA) in certain contexts, further contributing to the potentiation of adenosine signaling[3][4].

Induction of Apoptosis

A major consequence of N6-Benzyladenosine treatment in neoplastic cells is the robust induction of apoptosis[5]. This process is characterized by classic morphological changes, including chromatin condensation, the formation of apoptotic bodies, and the cleavage of DNA into nucleosomal fragments in a dose-dependent manner[6]. The apoptotic cascade initiated by N6-Benzyladenosine is dependent on the activation of specific caspases. Studies have shown that its pro-apoptotic effect is linked to the activation of initiator caspase-9 and executioner caspase-3, indicating the involvement of the intrinsic mitochondrial pathway of apoptosis[6][7].

Cell Cycle Arrest and Cytoskeletal Disruption

In addition to inducing apoptosis, N6-Benzyladenosine can halt the proliferation of cancer cells by arresting the cell cycle in the G0/G1 phase[3][5][6]. This prevents cells from entering the synthesis (S) phase, thereby inhibiting replication. Early events following exposure to the compound include significant alterations in cell morphology and the disorganization of the actin cytoskeleton[5]. It is hypothesized that this cytoskeletal rearrangement may be a trigger for the subsequent cell cycle arrest and apoptosis[5].

Other Mechanisms

In specific cellular contexts, other mechanisms have been identified. In glioma cells, N6-Benzyladenosine has been shown to exert anti-tumor activity by interfering with the mevalonate (B85504) pathway and inhibiting Farnesyl pyrophosphate synthase (FPPS)[6][8]. Furthermore, as a synthetic cytokinin, its primary activity in plant biology is the interaction with and activation of cytokinin receptors (e.g., AHK2, AHK3, CRE1/AHK4), which regulate plant growth and development[9][10][11].

Quantitative Data Summary

The following table summarizes the available quantitative data for N6-Benzyladenosine and its derivatives. Data for the specific interaction with human adenosine kinase is limited in the public literature, highlighting an area for further investigation.

Compound/DerivativeTargetAssay TypeValueCell/Organism System
N6-BenzyladenosineAdenosine Kinase (ADK)Binding AffinityApparent Km = 179.8 µMToxoplasma gondii
5'-N-Methyl-N6-(3-iodobenzyl)adenosineA3 Adenosine ReceptorRadioligand BindingKi = 1.1 nMRat Brain
5'-(N-Methylcarboxamido)-N6-benzyladenosineA3 Adenosine ReceptorRadioligand Binding37-56-fold selectiveRat Brain

Note: Km (Michaelis constant) is often used as an approximation of binding affinity in enzyme kinetics. Ki (inhibition constant) represents the concentration required to produce half-maximum inhibition.[6][8][12]

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

N6_Benzyladenosine_Mechanism N6-Benzyladenosine (N6-BzA) Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N6_BzA_ext N6-BzA N6_BzA_int N6-BzA N6_BzA_ext->N6_BzA_int Enters Cell Ado_ext Adenosine AdoR Adenosine Receptor Ado_ext->AdoR Activates Downstream Downstream Signaling AdoR->Downstream ADK Adenosine Kinase (ADK) N6_BzA_int->ADK Inhibits Ado_int Adenosine Ado_int->Ado_ext Accumulates & Transports Out Ado_int->ADK Substrate AMP AMP ADK->AMP Phosphorylates Cas9 Caspase-9 Activation Downstream->Cas9 Cas3 Caspase-3 Activation Cas9->Cas3 Apoptosis Apoptosis Cas3->Apoptosis

Caption: N6-Benzyladenosine inhibits ADK, causing adenosine to accumulate and activate apoptotic signaling.

ADK_Inhibition_Assay_Workflow Experimental Workflow: ADK Inhibition Assay cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Incubation cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis A Prepare Assay Buffer (e.g., Tris-HCl, MgCl2) C Prepare Enzyme (ADK) and Substrate (Adenosine, ATP) Mix A->C B Prepare Serial Dilutions of this compound D Add Buffer, Test Compound (or vehicle), and Enzyme/Substrate Mix to Microplate Wells B->D C->D E Incubate at Room Temp (e.g., 60 minutes) D->E F Add Detection Reagent (e.g., ADP-Glo™, Transcreener®) E->F G Incubate to Allow Detection Reaction F->G H Read Signal (Luminescence/Fluorescence) on Plate Reader G->H I Plot Signal vs. Compound Concentration H->I J Calculate IC50 Value I->J

References

N6-Benzyladenosine: A Technical Guide to its Function as a Cytokinin Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N6-Benzyladenosine (6-BAP), a synthetic analog of the naturally occurring plant hormone cytokinin, plays a pivotal role in the regulation of plant growth and development. Its ability to mimic endogenous cytokinins allows for the manipulation of various physiological processes, including cell division, differentiation, and senescence. Beyond its applications in agriculture and horticulture, N6-Benzyladenosine has garnered significant interest in biomedical research for its potential as an anti-cancer agent, demonstrating cytotoxic effects in various cancer cell lines. This technical guide provides an in-depth overview of N6-Benzyladenosine, focusing on its mechanism of action as a cytokinin analog, its interaction with cytokinin signaling pathways, and its broader biological effects. Detailed experimental protocols for key assays, quantitative data on its biological activity, and visual representations of relevant pathways and workflows are presented to support researchers, scientists, and drug development professionals in their exploration of this multifaceted molecule.

Introduction

Cytokinins are a class of plant hormones that, in conjunction with auxins, regulate a wide array of developmental processes, from seed germination to leaf senescence. N6-Benzyladenosine is a synthetic cytokinin that belongs to the N6-substituted adenine (B156593) derivatives, a group that also includes naturally occurring cytokinins like zeatin and isopentenyladenine. Its structural similarity to endogenous cytokinins allows it to bind to and activate cytokinin receptors, thereby initiating a signaling cascade that leads to the modulation of gene expression and subsequent physiological responses.

In recent years, the therapeutic potential of N6-Benzyladenosine has been increasingly recognized. Studies have shown that it can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its potential as a lead compound in the development of novel anti-cancer drugs.[1] This guide aims to provide a comprehensive technical resource on N6-Benzyladenosine, covering its fundamental biology as a cytokinin analog and its emerging applications in biomedical research.

Mechanism of Action as a Cytokinin Analog

The biological activity of N6-Benzyladenosine stems from its ability to interact with the cytokinin signaling pathway, a multi-step phosphorelay system analogous to two-component signaling systems found in bacteria.

The Cytokinin Signaling Pathway

The canonical cytokinin signaling pathway is initiated by the binding of a cytokinin, such as N6-Benzyladenosine, to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of transmembrane histidine kinase receptors. In the model plant Arabidopsis thaliana, there are three primary cytokinin receptors: ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and AHK4 (also known as CRE1/WOL).[2]

Upon ligand binding, the receptor undergoes a conformational change, leading to the autophosphorylation of a conserved histidine residue within its cytoplasmic kinase domain. This phosphate (B84403) group is then transferred to a conserved aspartate residue in the receptor's receiver domain. Subsequently, the phosphate is relayed to a group of shuttle proteins called ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs), which translocate from the cytoplasm to the nucleus.

In the nucleus, the phosphorylated AHPs transfer the phosphate group to the receiver domains of ARABIDOPSIS RESPONSE REGULATORS (ARRs). There are two main types of ARRs: Type-B and Type-A. Phosphorylation of Type-B ARRs, which are transcription factors, activates them to bind to promoter regions of cytokinin-responsive genes and induce their transcription. Among the genes upregulated by Type-B ARRs are the Type-A ARRs. Type-A ARRs, in turn, act as negative regulators of the signaling pathway, creating a feedback loop to attenuate the cytokinin response.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N6_BA N6-Benzyladenosine AHK AHK Receptor (AHK2, AHK3, AHK4) N6_BA->AHK Binding AHP AHP AHK->AHP Phosphorelay AHP_P AHP-P ARR_B Type-B ARR AHP_P->ARR_B Phosphorelay ARR_B_P Type-B ARR-P DNA Cytokinin-Responsive Genes ARR_B_P->DNA Transcription Activation ARR_A Type-A ARR ARR_A->AHK Negative Feedback ARR_A->ARR_B Negative Feedback DNA->ARR_A Transcription

Figure 1: Cytokinin Signaling Pathway.

Quantitative Data on Biological Activity

The biological activity of N6-Benzyladenosine has been quantified in various assays, both in plant systems and in the context of its anti-cancer properties.

Cytokinin Activity in Plant Bioassays

The cytokinin activity of N6-Benzyladenosine is often assessed using classic plant bioassays that measure physiological responses known to be regulated by cytokinins.

BioassayPlant SpeciesMeasured ParameterN6-Benzyladenosine ConcentrationResultReference
Tobacco CallusNicotiana tabacumCallus Growth (Fresh Weight)0.1 - 1.0 mg/LPromotes callus proliferation[3][4]
Chlorophyll (B73375) RetentionBryum argenteumChlorophyll Content0.001 - 10 µMIncreases chlorophyll retention[5]
Cucumber CotyledonCucumis sativusCotyledon Expansion and Chlorophyll Content100 µMEnhances cotyledon growth and greening
Anti-Cancer Activity

The cytotoxic effects of N6-Benzyladenosine and its derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeN6-Benzyladenosine DerivativeIC50 (µM)Reference
HOSHuman Osteosarcoma[FeCl3(L8)2] (L8 = N6-(4-fluorobenzyl)adenosine)8.0[6]
K562Human Myelogenous Leukemia[FeCl3(L8)2] (L8 = N6-(4-fluorobenzyl)adenosine)9.0[6]
MCF7Human Breast Adenocarcinoma[FeCl3(L8)2] (L8 = N6-(4-fluorobenzyl)adenosine)16.0[6]
T24Bladder CarcinomaN6-BenzyladenosineInduces G0/G1 arrest and apoptosis[1]
HL-60Human Promyelocytic LeukemiaN6-BenzyladenosineInduces apoptosis[7]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Receptor Binding Affinity

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of N6-Benzyladenosine.

Tobacco Callus Bioassay for Cytokinin Activity

This bioassay is a classic method to assess the ability of a compound to induce cell division and proliferation in plant tissue culture.

Materials:

  • Tobacco (Nicotiana tabacum) leaf explants

  • Murashige and Skoog (MS) basal medium

  • Sucrose (B13894)

  • Agar

  • Auxin (e.g., α-naphthaleneacetic acid, NAA)

  • N6-Benzyladenosine (and other cytokinins for comparison)

  • Sterile petri dishes or culture vessels

  • Sterile water

  • Ethanol (B145695) (70%)

  • Mercuric chloride (0.1%) or commercial bleach solution

  • Laminar flow hood

  • Incubator or growth chamber (25 ± 2°C, with or without light depending on the specific protocol)

Procedure:

  • Explant Preparation:

    • Excise young, healthy leaves from a tobacco plant.

    • Surface sterilize the leaves by washing with tap water, followed by a brief immersion in 70% ethanol, and then a 5-10 minute soak in a 0.1% mercuric chloride solution or a 10-20% commercial bleach solution.

    • Rinse the leaves 3-4 times with sterile distilled water inside a laminar flow hood.

    • Cut the sterilized leaves into small explants (approximately 1 cm²).

  • Media Preparation:

    • Prepare MS basal medium supplemented with 3% (w/v) sucrose and 0.8% (w/v) agar.

    • Adjust the pH of the medium to 5.8 before autoclaving.

    • After autoclaving and cooling to about 50-60°C, add the filter-sterilized auxin (e.g., 1.0 mg/L NAA) and various concentrations of N6-Benzyladenosine (e.g., 0.1, 0.5, 1.0, 2.0 mg/L) to the molten medium. A control medium without any cytokinin should also be prepared.

    • Pour the medium into sterile petri dishes.

  • Inoculation and Incubation:

    • Place one leaf explant onto the surface of the solidified medium in each petri dish.

    • Seal the petri dishes with parafilm.

    • Incubate the cultures at 25 ± 2°C in the dark or under a 16-hour photoperiod, depending on the specific experimental design.

  • Data Collection and Analysis:

    • After 4-6 weeks, observe the callus formation from the explants.

    • Measure the fresh weight of the callus.

    • Compare the callus growth in the presence of different concentrations of N6-Benzyladenosine to the control.

Tobacco_Callus_Bioassay_Workflow start Start: Tobacco Leaf sterilization Surface Sterilization start->sterilization explant_prep Prepare Leaf Explants sterilization->explant_prep inoculation Inoculate Explants on Medium explant_prep->inoculation media_prep Prepare MS Medium with Auxin and N6-BA Concentrations media_prep->inoculation incubation Incubate at 25°C for 4-6 weeks inoculation->incubation data_collection Measure Callus Fresh Weight incubation->data_collection analysis Analyze and Compare Results data_collection->analysis end End analysis->end

Figure 2: Tobacco Callus Bioassay Workflow.
Chlorophyll Retention Bioassay

This assay measures the ability of cytokinins to delay senescence, a process characterized by the degradation of chlorophyll.

Materials:

  • Mature leaves from a suitable plant species (e.g., oat, wheat, barley, or the moss Bryum argenteum)

  • N6-Benzyladenosine solutions of varying concentrations

  • Control solution (e.g., water or a buffer)

  • Petri dishes lined with filter paper

  • Ethanol (80%) or N,N-dimethylformamide (DMF) for chlorophyll extraction

  • Spectrophotometer

  • Dark incubation chamber

Procedure:

  • Leaf Preparation:

    • Excise mature, healthy leaves or leaf segments of a uniform size.

    • Float the leaves on the test solutions (different concentrations of N6-Benzyladenosine and a control) in petri dishes lined with moist filter paper.

  • Incubation:

    • Incubate the petri dishes in the dark at room temperature for a specified period (e.g., 48-72 hours).

  • Chlorophyll Extraction:

    • After the incubation period, blot the leaves dry and record their fresh weight.

    • Extract the chlorophyll by incubating the leaves in a known volume of 80% ethanol or DMF in the dark until the tissue is completely bleached.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm (for ethanol extraction) or 647 nm and 664.5 nm (for DMF extraction).

    • Calculate the total chlorophyll concentration using the following equations:

      • For 80% Ethanol: Total Chlorophyll (µg/mL) = (20.2 x A645) + (8.02 x A663)

      • For DMF: Total Chlorophyll (µg/mL) = (17.90 x A647) + (8.08 x A664.5)

  • Data Analysis:

    • Express the chlorophyll content per unit of fresh weight.

    • Compare the chlorophyll retention in leaves treated with N6-Benzyladenosine to the control leaves.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • N6-Benzyladenosine stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Multi-well spectrophotometer (plate reader)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of N6-Benzyladenosine in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of N6-Benzyladenosine. Include a vehicle control (medium with the same concentration of the solvent used to dissolve N6-Benzyladenosine).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of N6-Benzyladenosine relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the N6-Benzyladenosine concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow start Start: Cancer Cell Line cell_seeding Seed Cells in 96-well Plate start->cell_seeding treatment Treat with N6-BA Concentrations cell_seeding->treatment incubation_treatment Incubate (24-72h) treatment->incubation_treatment mtt_addition Add MTT Solution incubation_treatment->mtt_addition incubation_mtt Incubate (2-4h) mtt_addition->incubation_mtt solubilization Add Solubilization Solution incubation_mtt->solubilization absorbance Measure Absorbance at 570nm solubilization->absorbance data_analysis Calculate Cell Viability and IC50 absorbance->data_analysis end End data_analysis->end

Figure 3: MTT Assay Workflow.

Broader Biological Effects and Applications

Beyond its role as a classic cytokinin in plants, N6-Benzyladenosine exhibits a range of other biological activities that are of interest to researchers in various fields.

Regulation of Gene Expression

As a cytokinin analog, N6-Benzyladenosine ultimately exerts its effects by modulating the expression of a wide range of genes. In plants, these include genes involved in cell cycle progression, chloroplast development, and nutrient assimilation. In the context of its anti-cancer activity, N6-Benzyladenosine has been shown to affect the expression of genes involved in cell cycle control and apoptosis. For instance, it can induce cell cycle arrest in the G0/G1 phase, which is often associated with changes in the expression of cyclins and cyclin-dependent kinases (CDKs).[1][9]

Applications in Drug Development

The demonstrated cytotoxicity of N6-Benzyladenosine against various cancer cell lines has positioned it as a promising scaffold for the development of new anti-cancer drugs.[6] Its ability to induce apoptosis, a programmed cell death mechanism that is often dysregulated in cancer, makes it an attractive therapeutic target. Further research into the structure-activity relationships of N6-Benzyladenosine derivatives is ongoing to develop analogs with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

N6-Benzyladenosine is a versatile molecule with significant implications for both plant biology and biomedical research. As a potent cytokinin analog, it serves as an invaluable tool for studying and manipulating plant growth and development. Furthermore, its emerging role as an anti-cancer agent highlights its potential for therapeutic applications. This technical guide has provided a comprehensive overview of the core aspects of N6-Benzyladenosine, from its mechanism of action and quantitative biological activity to detailed experimental protocols. It is hoped that this resource will facilitate further research into this fascinating compound and accelerate its translation into practical applications in agriculture and medicine.

References

structure-activity relationship of N6-Benzyladenosine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of N6-Benzyladenosine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of N6-benzyladenosine derivatives, a class of molecules with diverse biological activities and significant therapeutic potential. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

N6-benzyladenosine and its derivatives are synthetic analogues of naturally occurring cytokinins that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological effects. These compounds have been investigated for their potent activities as adenosine (B11128) receptor agonists, anticancer agents, and antiviral therapeutics.[1][2] The versatility of the N6-benzyladenosine scaffold allows for systematic modifications, providing a rich platform for exploring SAR and optimizing for potency, selectivity, and pharmacokinetic properties. This document summarizes key quantitative SAR data, details relevant experimental methodologies, and illustrates the underlying biological pathways.

Quantitative Structure-Activity Relationship Data

The biological activity of N6-benzyladenosine derivatives is highly dependent on the nature and position of substituents on both the benzyl (B1604629) ring and the adenosine core. The following tables summarize quantitative data from key studies, providing a comparative view of how structural modifications influence activity.

Adenosine A3 Receptor Agonists

Modifications at the N6-benzyl and 5'-uronamide positions have been systematically explored to develop potent and selective agonists for the A3 adenosine receptor, a G protein-coupled receptor implicated in various physiological and pathological processes.

CompoundR (Benzyl Substitution)A1 Ki (nM)A2a Ki (nM)A3 Ki (nM)A1/A3 SelectivityA2a/A3 Selectivity
1 H2501400288.950
2 3-NO211012003.531340
3 4-NO216011004.536240
4 3-Iodo556701.150610
5 4-Methoxy78034001552230
6 4-Sulfo>10000>10000240>42>42

Data extracted from a study on N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists.[3][4]

Anticancer Activity

N6-benzyladenosine derivatives have demonstrated significant antiproliferative effects in various cancer cell lines. Their anticancer activity is often associated with the induction of apoptosis and cell cycle arrest.[1]

CompoundSubstitutionCell LineIC50 (µM)
N6-benzyladenosine UnsubstitutedHuman osteosarcoma (HOS)> 50
N6-(4-fluorobenzyl)adenosine 4-FluoroHuman osteosarcoma (HOS)8.0
N6-(4-fluorobenzyl)adenosine 4-FluoroHuman myelogenous leukemia (K562)9.0
N6-(4-fluorobenzyl)adenosine 4-FluoroHuman adenocarcinoma (MCF7)16.0
2-amino-6-p-nitrobenzylaminopurine 2-Amino, 4-NitroL1210 LeukemiaMore active than N6-benzyladenosine
N6-p-nitrobenzyladenosine 4-NitroL1210 LeukemiaAs active as N6-benzyladenosine
N6-p-fluorobenzyladenosine 4-FluoroL1210 LeukemiaAs active as N6-benzyladenosine

Data compiled from studies on the antitumor activity of N6-benzyladenosine derivatives.[5]

Antiviral Activity

Recent studies have highlighted the potential of N6-benzyladenosine derivatives as potent antiviral agents, particularly against flaviviruses such as the Tick-borne encephalitis virus (TBEV).

CompoundBenzyl SubstitutionTBEV EC50 (µM)YFV EC50 (µM)WNV EC50 (µM)Cytotoxicity (CC50, µM)
N6-benzyladenosine Unsubstituted>25>25>25>25
Derivative 1 Elongated lipophilic substituentMicromolar rangeMicromolar rangeMicromolar range> Detection limit
Derivative 2 Bulky lipophilic substituentMicromolar rangeMicromolar rangeMicromolar range> Detection limit

Qualitative data suggests that elongation of the N6-benzyladenosine scaffold with lipophilic groups leads to potent antiflaviviral activity.[2]

Adenosine Deaminase Inhibition

Certain N6-benzyladenosine derivatives act as inhibitors of adenosine deaminase (ADA), an enzyme involved in purine (B94841) metabolism.

CompoundSubstitutionInhibition TypeKi (µM)
N6-p-Nitrobenzyladenosine 4-NitroCompetitive65
2'-deoxy-N6-p-Nitrobenzyladenosine 4-Nitro (on 2'-deoxyadenosine)Competitive22
2-amino-N6-p-nitrobenzyladenine 2-Amino, 4-NitroNoncompetitive-

Data from a study on the synthesis and biological activities of N6-(nitro- and -aminobenzyl)adenosines.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides an overview of key experimental protocols cited in the literature for evaluating the biological activity of N6-benzyladenosine derivatives.

Radioligand Binding Assay for Adenosine Receptors

This protocol is used to determine the binding affinity (Ki) of compounds for adenosine receptors.

Objective: To measure the displacement of a radiolabeled ligand from adenosine receptors by N6-benzyladenosine derivatives.

Materials:

  • Cell membranes expressing the target adenosine receptor (e.g., rat brain cortical membranes for A1, striatal membranes for A2a, or CHO cells transfected with A3).

  • Radioligand (e.g., [3H]CGS 21680 for A2a, [125I]AB-MECA for A3).

  • Test compounds (N6-benzyladenosine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known ligand (for non-specific binding), or the test compound.

  • Incubate the mixture at room temperature for a specified period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of N6-benzyladenosine derivatives on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest.

  • Cell culture medium and supplements.

  • 96-well plates.

  • Test compounds (N6-benzyladenosine derivatives).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Adenosine Deaminase (ADA) Activity Assay

This assay measures the inhibitory effect of N6-benzyladenosine derivatives on the enzymatic activity of ADA.

Objective: To determine the inhibition constant (Ki) of compounds against ADA.

Materials:

  • Purified adenosine deaminase.

  • Adenosine (substrate).

  • Test compounds (N6-benzyladenosine derivatives).

  • Buffer (e.g., phosphate (B84403) buffer, pH 7.5).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing the buffer, ADA, and the test compound at various concentrations.

  • Initiate the reaction by adding adenosine.

  • Monitor the decrease in absorbance at 265 nm over time, which corresponds to the conversion of adenosine to inosine.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the mode of inhibition (e.g., competitive, noncompetitive) by analyzing Lineweaver-Burk or Dixon plots.

  • Calculate the Ki value based on the type of inhibition and the changes in Km and/or Vmax.

Antiviral Plaque Reduction Assay

This assay is used to evaluate the ability of N6-benzyladenosine derivatives to inhibit the replication of viruses.

Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (EC50).

Materials:

  • Host cell line permissive to the virus (e.g., Vero cells).

  • Virus stock of known titer.

  • Cell culture medium.

  • Test compounds (N6-benzyladenosine derivatives).

  • Overlay medium (e.g., medium containing agarose (B213101) or methylcellulose).

  • Staining solution (e.g., crystal violet).

Procedure:

  • Seed host cells in multi-well plates and grow to confluence.

  • Infect the cell monolayers with a standardized amount of virus in the presence of various concentrations of the test compound.

  • After an adsorption period, remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Fix the cells and stain with a staining solution to visualize the plaques.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the untreated virus control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.

Signaling Pathways and Mechanisms of Action

N6-benzyladenosine derivatives exert their biological effects through various mechanisms, including the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Adenosine Receptor Signaling

As agonists of adenosine receptors, particularly the A3 subtype, N6-benzyladenosine derivatives can trigger a cascade of intracellular events. A3 receptor activation is typically coupled to Gi proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effectors such as protein kinase A (PKA) and ion channels.

Adenosine_A3_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol N6-Benzyladenosine N6-Benzyladenosine A3R A3 Adenosine Receptor N6-Benzyladenosine->A3R Gi Gi Protein A3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., anti-inflammatory) PKA->Cellular_Response modulates

Fig. 1: Adenosine A3 Receptor Signaling Pathway.
Induction of Apoptosis in Cancer Cells

A key mechanism of the anticancer activity of N6-benzyladenosine derivatives is the induction of programmed cell death, or apoptosis. This process involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program.

Apoptosis_Induction N6-Benzyladenosine N6-Benzyladenosine Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest N6-Benzyladenosine->Cell_Cycle_Arrest Apoptotic_Signal Initiation of Apoptotic Signal N6-Benzyladenosine->Apoptotic_Signal Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Apoptotic_Signal->Caspase_Activation Caspase_Activation->Apoptosis

Fig. 2: N6-Benzyladenosine Induced Apoptosis.
Inhibition of the Mevalonate (B85504) Pathway

Some N6-benzyladenosine derivatives have been shown to exert their anti-glioma effects by interfering with the mevalonate pathway through the inhibition of Farnesyl Pyrophosphate Synthase (FPPS). This pathway is crucial for the synthesis of cholesterol and isoprenoids, which are essential for cell growth and proliferation.

Mevalonate_Pathway_Inhibition N6-Benzyladenosine N6-Benzyladenosine FPPS Farnesyl Pyrophosphate Synthase (FPPS) N6-Benzyladenosine->FPPS inhibits Isoprenoid_Synthesis Isoprenoid & Cholesterol Synthesis FPPS->Isoprenoid_Synthesis Mevalonate_Pathway Mevalonate Pathway Mevalonate_Pathway->FPPS Cell_Proliferation Inhibition of Cell Proliferation Isoprenoid_Synthesis->Cell_Proliferation leads to

Fig. 3: Inhibition of the Mevalonate Pathway.

Conclusion

The N6-benzyladenosine scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable diversity of biological activities. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modification in tuning the potency and selectivity of these compounds for various therapeutic targets. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for future research and development efforts aimed at translating the therapeutic potential of N6-benzyladenosine derivatives into novel clinical applications. Further exploration of this chemical space is warranted to uncover new therapeutic agents with improved efficacy and safety profiles.

References

N6-Benzyladenosine-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N6-Benzyladenosine-d5, a deuterated analog of the adenosine (B11128) receptor agonist N6-Benzyladenosine. This guide is intended for researchers in pharmacology, cell biology, and drug development, offering comprehensive information on suppliers, purity, and key experimental applications.

Supplier and Purity Information

This compound is a specialized research chemical. The primary supplier identified is MedChemExpress. While a specific Certificate of Analysis for the deuterated form was not publicly available, the purity of the non-deuterated analog from the same supplier is typically high, providing a benchmark for expected quality. Purity is commonly assessed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS), with structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy.

SupplierProduct NameCatalog NumberStated PurityAnalytical Methods Cited
MedChemExpressThis compoundHY-N7844S>98% (typical)HPLC, LCMS, ¹H NMR
(Representative) (Non-deuterated) HY-N7844 99.72% HPLC, LCMS, ¹H NMR

Note: Data for the non-deuterated form is provided as a representative example of product quality from the same supplier.

Core Applications in Research

N6-Benzyladenosine is a versatile molecule utilized in various research contexts, primarily due to its activity as an adenosine receptor agonist. Its deuterated form, this compound, is particularly valuable in studies requiring mass spectrometry-based detection, such as pharmacokinetic and metabolic stability assays, where it can be used as an internal standard.

Key research applications include the study of:

  • Apoptosis: N6-Benzyladenosine has been shown to induce programmed cell death in various cancer cell lines.

  • Cell Cycle Arrest: It can halt the cell cycle at the G0/G1 phase, preventing cell proliferation.

  • Adenosine Receptor Signaling: As an agonist, it is used to probe the function of adenosine receptors and their downstream signaling pathways.

Key Signaling Pathways

N6-Benzyladenosine exerts its biological effects through the modulation of specific signaling pathways. The following diagrams illustrate the primary pathways influenced by this compound.

Adenosine Receptor Signaling

N6-Benzyladenosine acts as an agonist at adenosine receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors can lead to a variety of downstream effects depending on the receptor subtype (A1, A2A, A2B, A3) and the G-protein they are coupled to. For instance, A1 and A3 receptors are often coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[1][2]

Adenosine_Receptor_Signaling N6_BA N6-Benzyladenosine AR Adenosine Receptor (GPCR) N6_BA->AR binds G_protein G-protein (Gi/o or Gs) AR->G_protein activates AC Adenylyl Cyclase G_protein->AC modulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream

Caption: Adenosine Receptor Signaling Pathway.

Intrinsic Apoptosis Pathway

N6-Benzyladenosine has been demonstrated to induce apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the activation of initiator caspase-9, which in turn activates executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[3][4]

Intrinsic_Apoptosis_Pathway N6_BA N6-Benzyladenosine Mitochondria Mitochondria N6_BA->Mitochondria induces stress CytoC Cytochrome c (release) Mitochondria->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 activates ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-caspase-3 Casp9->ProCasp3 cleaves and activates Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Intrinsic Apoptosis Pathway.

G0/G1 Cell Cycle Arrest

N6-Benzyladenosine can induce a halt in the cell cycle at the G0/G1 checkpoint. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, which inactivate the cyclin-CDK complexes responsible for progression into the S phase.[5][6]

G0_G1_Cell_Cycle_Arrest N6_BA N6-Benzyladenosine p53 p53 activation (in some cells) N6_BA->p53 CKI CDK Inhibitors (p21, p27) N6_BA->CKI upregulates p53->CKI upregulates CyclinCDK Cyclin D/CDK4/6 & Cyclin E/CDK2 CKI->CyclinCDK inhibits Rb Rb Phosphorylation CyclinCDK->Rb phosphorylates E2F E2F Release Rb->E2F inhibits S_phase S Phase Entry E2F->S_phase promotes

Caption: G0/G1 Cell Cycle Arrest Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving N6-Benzyladenosine.

Caspase-3/9 Activity Assay (Fluorometric)

This protocol is designed to quantify the activity of caspase-3 and caspase-9 in cell lysates following treatment with N6-Benzyladenosine.

Materials:

  • Cell line of interest (e.g., HL-60)

  • N6-Benzyladenosine

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Fluorogenic caspase-3 substrate (Ac-DEVD-AFC)

  • Fluorogenic caspase-9 substrate (Ac-LEHD-AFC)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission: ~400 nm/~505 nm)

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat cells with various concentrations of N6-Benzyladenosine (and a vehicle control) for the desired time period (e.g., 24 hours).

  • Cell Lysis: Following treatment, collect both adherent and floating cells and centrifuge at 500 x g for 5 minutes. Wash the cell pellet with ice-cold PBS. Resuspend the pellet in ice-cold lysis buffer and incubate on ice for 15-20 minutes.

  • Lysate Preparation: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • Caspase Assay: In a 96-well black microplate, add 50 µg of protein lysate to each well and adjust the volume with lysis buffer. Add the caspase-3 or caspase-9 substrate to a final concentration of 50 µM.

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the fluorescence using a microplate reader.

  • Data Analysis: Normalize the fluorescence readings to the protein concentration. Express the results as a fold-change in caspase activity relative to the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing cell cycle distribution after N6-Benzyladenosine treatment using propidium (B1200493) iodide (PI) staining.

Materials:

  • Cell line of interest

  • N6-Benzyladenosine

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with N6-Benzyladenosine as described in the caspase activity assay protocol.

  • Cell Harvesting: Collect cells by trypsinization (for adherent cells) or centrifugation.

  • Fixation: Wash the cells with PBS and resuspend the pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate on the single-cell population and acquire data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Logical Workflow for Supplier Selection

The selection of a suitable supplier for a critical research compound like this compound involves several key considerations.

Supplier_Selection_Workflow Start Identify Need for This compound Search Search for Suppliers Start->Search Purity Assess Purity and Analytical Data Search->Purity Availability Check Stock and Lead Times Purity->Availability Acceptable No_Purity Insufficient Data Purity->No_Purity Not Acceptable Support Evaluate Technical Support Availability->Support In Stock No_Stock Out of Stock Availability->No_Stock Not In Stock Select Select Supplier Support->Select Good No_Support Poor Support Support->No_Support Poor Re_Search Return to Search No_Purity->Re_Search No_Stock->Re_Search No_Support->Re_Search Re_Search->Search

Caption: Supplier Selection Workflow.

References

The Metabolic Journey of N6-Benzyladenosine in Cell Culture: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyladenosine (N6-BAP), a synthetic cytokinin, has garnered significant interest in the scientific community for its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. Understanding its metabolic fate within a cellular environment is paramount for elucidating its mechanism of action, optimizing its therapeutic potential, and developing novel drug candidates. This technical guide provides a comprehensive overview of the metabolic pathways of N6-Benzyladenosine in cell culture, detailing its enzymatic conversion, downstream signaling effects, and methodologies for its study.

Metabolic Fate of N6-Benzyladenosine

The cellular metabolism of N6-Benzyladenosine primarily involves its conversion into several key metabolites. While in vivo studies in rats have identified N6-benzyladenine, adenine, and uric acid as urinary metabolites, in vitro studies with cell cultures, such as HeLa cells, have confirmed the conversion of N6-Benzyladenosine to N6-benzyladenine.[1] The primary enzymatic pathways responsible for this metabolism are phosphorylation by adenosine (B11128) kinase and phosphorolysis by purine (B94841) nucleoside phosphorylase.

The metabolic conversion of N6-Benzyladenosine is a critical determinant of its biological activity. The parent compound and its metabolites can exert distinct effects on cellular processes. For instance, the conversion to nucleotide forms is often required for the growth inhibition and differentiation-inducing effects of related cytokinin free bases.[2]

Metabolic_Pathway_of_N6_Benzyladenosine N6_BAP N6-Benzyladenosine N6_BAP_MP N6-Benzyladenosine Monophosphate N6_BAP->N6_BAP_MP Adenosine Kinase N6_BA N6-Benzyladenine N6_BAP->N6_BA Purine Nucleoside Phosphorylase Ribose1P Ribose-1-Phosphate (B8699412) N6_BAP->Ribose1P N6_BAP_DP N6-Benzyladenosine Diphosphate N6_BAP_MP->N6_BAP_DP Nucleoside Monophosphate Kinase N6_BAP_TP N6-Benzyladenosine Triphosphate N6_BAP_DP->N6_BAP_TP Nucleoside Diphosphate Kinase Adenine Adenine N6_BA->Adenine Debenzylation N6_BA->Ribose1P Hypoxanthine Hypoxanthine Adenine->Hypoxanthine Adenine Deaminase Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Pi Pi Pi->N6_BAP ATP ATP ADP ADP ATP->ADP

Figure 1: Proposed metabolic pathway of N6-Benzyladenosine.

Quantitative Analysis of N6-Benzyladenosine and its Metabolites

While the metabolic pathways have been elucidated, comprehensive quantitative time-course data on the formation of N6-Benzyladenosine metabolites in various cell cultures remains limited in the publicly available literature. However, the anti-proliferative activities of N6-Benzyladenosine and its derivatives have been quantified in several cancer cell lines, providing valuable insights into their potency.

Cell LineCompoundIC50 (µM)Exposure Time (h)Reference
HOS (Human Osteosarcoma)N6-(2-hydroxybenzyl)adenosine2.8Not Specified[3]
HOS (Human Osteosarcoma)N6-(4-fluorobenzyl)adenosine20.0Not Specified[3]
MCF7 (Human Breast Adenocarcinoma)N6-(2-hydroxybenzyl)adenosine11.4Not Specified[3]
MCF7 (Human Breast Adenocarcinoma)N6-(4-fluorobenzyl)adenosine14.0Not Specified[3]
CEM (Human T-lymphoblastic Leukemia)N6-Benzyladenosine3.2Not Specified[3]
CEM (Human T-lymphoblastic Leukemia)N6-(2-hydroxy-3-methoxybenzyl)adenosine0.3Not Specified[3]
HL-60 (Human Promyelocytic Leukemia)N6-Benzyladenosine2.3Not Specified[3]
HL-60 (Human Promyelocytic Leukemia)2-chloro-N6-(2-hydroxy-5-methylbenzyl)adenosine0.1Not Specified[3]

Table 1: Anti-proliferative Activity of N6-Benzyladenosine and its Derivatives in Various Cancer Cell Lines.

Downstream Signaling Pathways

The biological effects of N6-Benzyladenosine are mediated through its interaction with multiple cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis.

Apoptosis Induction

N6-Benzyladenosine is a potent inducer of apoptosis. In human leukemia HL-60 cells, it triggers the activation of caspase-3 and caspase-9, key executioner and initiator caspases, respectively.[1][4] This activation leads to classic apoptotic hallmarks, including chromatin condensation and DNA fragmentation.[5] The apoptotic cascade initiated by N6-Benzyladenosine is a crucial component of its anti-cancer activity.

Apoptosis_Signaling_Pathway N6_BAP N6-Benzyladenosine Cellular_Stress Cellular Stress N6_BAP->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 -> Caspase-9 Apaf1->Caspase9 Activation Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Figure 2: N6-Benzyladenosine-induced apoptosis signaling cascade.

Interference with the Mevalonate (B85504) Pathway

Recent studies have highlighted the mevalonate pathway as a key target of N6-Benzyladenosine and its analogs.[6] This pathway is crucial for the synthesis of isoprenoids, which are vital for various cellular functions, including protein prenylation. N6-Benzyladenosine has been shown to inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[6] Inhibition of FPPS disrupts the prenylation of small GTPases like Ras, which are often hyperactivated in cancer, thereby impeding their oncogenic signaling.

Experimental Protocols

A systematic approach is required to study the metabolic fate of N6-Benzyladenosine in cell culture. This involves cell culture and treatment, metabolite extraction, and subsequent analysis by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_extraction 2. Metabolite Extraction cluster_analysis 3. Analysis Cell_Seeding Seed Cells Incubation Incubate (e.g., 24h) Cell_Seeding->Incubation Treatment Treat with N6-Benzyladenosine Incubation->Treatment Time_Course Incubate for different time points Treatment->Time_Course Harvesting Harvest Cells (Scraping/Trypsinization) Quenching Quench Metabolism (e.g., Liquid Nitrogen) Harvesting->Quenching Lysis Cell Lysis (e.g., Methanol) Quenching->Lysis Centrifugation Centrifuge to pellet debris Lysis->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection HPLC_MS HPLC or LC-MS/MS Analysis Supernatant_Collection->HPLC_MS Data_Analysis Data Acquisition and Processing HPLC_MS->Data_Analysis Quantification Quantification of Metabolites Data_Analysis->Quantification

Figure 3: General experimental workflow for studying N6-BAP metabolism.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines (e.g., HeLa, HL-60, MCF-7) and maintain them in their recommended culture media and conditions.

  • Seeding: Seed cells in culture plates or flasks at a density that allows for logarithmic growth during the experiment.

  • Treatment: Once cells reach the desired confluency (typically 70-80%), treat them with N6-Benzyladenosine at various concentrations and for different time points (e.g., 0, 2, 6, 12, 24 hours) to perform a time-course analysis.

Metabolite Extraction from Adherent Cells

This protocol is adapted from established methods for cellular metabolomics.[7][8]

  • Quenching: To halt metabolic activity, rapidly aspirate the culture medium and place the culture dish on dry ice.

  • Washing: Gently wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.

  • Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the dish. Scrape the cells on dry ice and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Sample Collection: Carefully collect the supernatant containing the metabolites and store it at -80°C until analysis.

Analytical Methodology: HPLC-UV

A reversed-phase HPLC method with UV detection can be developed to separate and quantify N6-Benzyladenosine and its primary metabolite, N6-benzyladenine.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for this separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate, pH 3.0) and an organic solvent (e.g., acetonitrile) can be optimized for separation.[9]

  • Detection: A UV detector set at a wavelength of approximately 272 nm can be used for detection.[9]

  • Quantification: Calibration curves should be prepared using standards of N6-Benzyladenosine and N6-benzyladenine to enable accurate quantification.

Enzyme Assays

To confirm the involvement of specific enzymes in the metabolism of N6-Benzyladenosine, in vitro enzyme activity assays can be performed using cell lysates or purified enzymes.

  • Adenosine Kinase (ADK) Assay: The activity of ADK can be measured using a coupled enzyme assay that detects the production of ADP.[10] Commercially available kits provide a convenient method for this analysis. The assay typically involves incubating the enzyme source with N6-Benzyladenosine and ATP and monitoring the formation of ADP over time.

  • Purine Nucleoside Phosphorylase (PNP) Assay: PNP activity can be determined by monitoring the phosphorolysis of N6-Benzyladenosine to N6-benzyladenine. This can be achieved by separating the substrate and product by HPLC and quantifying their respective amounts over time. Alternatively, a coupled assay that measures the formation of ribose-1-phosphate can be employed.[11]

Conclusion

N6-Benzyladenosine is a promising anti-cancer agent with a complex metabolic profile that is intrinsically linked to its biological activity. Its metabolism to N6-benzyladenine and subsequent downstream effects on apoptosis and the mevalonate pathway are key to its therapeutic potential. While the qualitative aspects of its metabolism are reasonably well-understood, further research is needed to generate comprehensive quantitative data on its metabolic fate in various cancer cell types. The experimental protocols outlined in this guide provide a framework for researchers to investigate the metabolism of N6-Benzyladenosine and other nucleoside analogs, which will be crucial for the future development of this class of compounds as effective cancer therapeutics.

References

Data Presentation: Certificate of Analysis Summary

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N6-Benzyladenosine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of this compound, a deuterated analog of the synthetic cytokinin N6-Benzyladenosine. This document outlines the typical quality control specifications, analytical methodologies employed for its characterization, and relevant biological pathways.

The following table summarizes the typical quantitative data found on a Certificate of Analysis for this compound. These specifications ensure the compound's identity, purity, and quality for research applications.

Test Specification Method
Appearance White to off-white solidVisual Inspection
Molecular Formula C₁₇H₁₄D₅N₅O₄Mass Spectrometry
Molecular Weight 362.39 g/mol Mass Spectrometry
Purity (HPLC) ≥98.0%HPLC
Isotopic Purity (d₅) ≥98%Mass Spectrometry
¹H-NMR Conforms to structureNMR Spectroscopy
Mass Spectrum Consistent with structureMass Spectrometry
Solubility Soluble in DMSOSolvent Solubility Test
Residual Solvents Meets USP <467> limitsGC-HS

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Objective: To determine the purity of this compound by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Procedure: A solution of this compound is prepared in a suitable solvent (e.g., DMSO or methanol) and injected into the HPLC system. The peak area of the main component is compared to the total peak area of all components to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity
  • Objective: To confirm the molecular weight and isotopic enrichment of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed mass is compared to the calculated theoretical mass of the deuterated compound. The isotopic distribution is analyzed to confirm the incorporation of five deuterium (B1214612) atoms and to determine the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedure: A ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to ensure they are consistent with the expected structure of N6-Benzyladenosine. The reduction in the signal intensity of the benzyl (B1604629) protons confirms the deuterium labeling.

Mandatory Visualizations

Signaling Pathway

N6-Benzyladenosine is a synthetic cytokinin that can influence various cellular processes. The diagram below illustrates a simplified generic cytokinin signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor Phosphotransfer Phosphotransfer Cascade Receptor->Phosphotransfer Activates TF Transcription Factors Phosphotransfer->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Regulates N6_BA N6-Benzyladenosine N6_BA->Receptor Binds

Caption: Simplified Cytokinin Signaling Pathway.

Experimental Workflow

The following diagram outlines the quality control workflow for certifying a batch of this compound.

cluster_qc Quality Control Testing start Raw Material Receipt synthesis Synthesis of This compound start->synthesis purification Purification synthesis->purification sampling Batch Sampling purification->sampling hplc HPLC (Purity) sampling->hplc ms MS (Identity, Isotopic Purity) sampling->ms nmr NMR (Structure) sampling->nmr solubility Solubility Test sampling->solubility residual_solvents Residual Solvents sampling->residual_solvents review Data Review and Approval hplc->review ms->review nmr->review solubility->review residual_solvents->review review->purification Fail coa Certificate of Analysis Generation review->coa Pass release Product Release coa->release

Caption: Quality Control Workflow for this compound.

Methodological & Application

Application Notes: Quantification of N6-Benzyladenosine in Plant Tissues Using N6-Benzyladenosine-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyladenosine (6-BAP) is a synthetic cytokinin, a class of plant growth regulators vital for processes such as cell division, growth, and development.[1] Accurate quantification of N6-Benzyladenosine in plant tissues is crucial for agricultural research, crop improvement, and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and selectivity.[2]

The use of a stable isotope-labeled internal standard, such as N6-Benzyladenosine-d5, is paramount for achieving accurate and precise quantification.[3][4] This internal standard closely mimics the chromatographic behavior and ionization efficiency of the analyte, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[3][4] This application note provides a detailed protocol for the extraction and quantification of N6-Benzyladenosine from plant tissues using this compound as an internal standard, complete with method validation parameters and workflow diagrams.

Principle of the Method

The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is spiked into the plant tissue sample at the beginning of the extraction process. The sample is then homogenized, extracted, and purified. The final extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the endogenous N6-Benzyladenosine to the peak area of the this compound internal standard is used to calculate the exact concentration of N6-Benzyladenosine in the original sample, referencing a calibration curve.

Experimental Protocols

Materials and Reagents
  • Standards: N6-Benzyladenosine (analytical grade), this compound (isotopic purity ≥98%)

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Isopropanol (analytical grade), Ultra-pure water (18.2 MΩ·cm)

  • Extraction Buffer: Methanol:Isopropanol:Acetic Acid (20:79:1, v/v/v)

  • Sample Preparation: Liquid nitrogen, 2.0 mL microcentrifuge tubes, zirconia or steel beads.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of N6-Benzyladenosine and this compound and dissolve in 1 mL of methanol to prepare individual primary stock solutions.

  • Working Standard Solution (1 µg/mL): Dilute the N6-Benzyladenosine primary stock solution with 50% acetonitrile to create a working standard solution.

  • Working Internal Standard Solution (100 ng/mL): Dilute the this compound primary stock solution with 50% acetonitrile. The optimal concentration should be determined based on the expected analyte concentration in samples.

Sample Preparation and Extraction
  • Harvesting and Freezing: Harvest approximately 100 mg of fresh plant tissue (e.g., leaves, sprouts). Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Homogenization: Place the frozen tissue into a pre-chilled 2.0 mL microcentrifuge tube containing zirconia or steel beads. Grind the tissue to a fine powder using a mixer mill for 3 minutes at 25 Hz.

  • Internal Standard Spiking: To the frozen powder, add a precise volume of the this compound working internal standard solution.

  • Extraction: Add 400 µL of ice-cold extraction buffer (Methanol:Isopropanol:Acetic Acid).[5]

  • Vortexing and Sonication: Vortex the samples vigorously for 20 seconds, keeping them on ice. Repeat 4 times. Follow with sonication for 10 minutes in an ice bath.[5]

  • Incubation: Let the samples stand on ice for 30 minutes.

  • Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[5]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Re-extraction (Optional but Recommended): Add another 400 µL of extraction buffer to the pellet, repeat steps 5-7, and pool the supernatants to maximize recovery.

  • Evaporation: Dry the pooled supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and centrifuge to pellet any insoluble material.

  • Analysis: Transfer the clear supernatant to an LC vial for analysis.

G cluster_prep Sample Preparation cluster_extract Extraction & Purification cluster_analysis LC-MS/MS Analysis A 1. Harvest & Freeze Plant Tissue (~100 mg in Liquid N2) B 2. Homogenize to Fine Powder (Mixer Mill) A->B C 3. Spike with this compound (Internal Standard) B->C D 4. Add Cold Extraction Buffer (MeOH:IPA:AcOH) C->D E 5. Vortex & Sonicate D->E F 6. Centrifuge (13,000g, 4°C) E->F G 7. Collect Supernatant F->G H 8. Dry Extract (Nitrogen Evaporation) G->H I 9. Reconstitute in Mobile Phase H->I J 10. Transfer to LC Vial I->J K LC Separation (C18 Column) J->K Inject L MS/MS Detection (MRM Mode) K->L M Data Processing L->M

Fig 1. Experimental workflow for N6-Benzyladenosine analysis.
LC-MS/MS Conditions

  • LC System: UHPLC System

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)
N6-Benzyladenosine226.191.110040-8025-45
Qualifier Ion226.1136.110040-8015-35
This compound (IS) 231.1 96.1 100 40-80 25-45

*Note: Declustering Potential (DP) and Collision Energy (CE) are instrument-dependent and require optimization. The product ion for this compound (m/z 96.1) is predicted based on the fragmentation of the deuterated benzyl (B1604629) group and should be confirmed empirically.[6]

Data Presentation and Method Validation

The method should be validated according to ICH or FDA guidelines, assessing linearity, sensitivity (LLOQ), accuracy, precision, and recovery.[7][8] The tables below present representative data for a validated method.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Weighting
N6-Benzyladenosine0.5 - 500> 0.9981/x

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%RSD)Inter-Day Accuracy (%)Inter-Day Precision (%RSD)
LLOQ0.5105.28.5103.89.5
Low QC1.598.76.2101.57.1
Mid QC75102.14.1100.95.3
High QC40099.53.598.94.8

Acceptance Criteria: Accuracy within ±15% (±20% at LLOQ) of nominal; Precision ≤15% RSD (≤20% at LLOQ).

Table 3: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low QC89.591.298.1
High QC92.193.598.5

Recovery is assessed by comparing analyte response in extracted samples to post-extraction spiked samples. Matrix effect is evaluated by comparing analyte response in post-extraction spiked samples to pure solutions.

Cytokinin Signaling Pathway

N6-Benzyladenosine, as a cytokinin, influences gene expression through the two-component signaling (TCS) pathway. This pathway involves histidine kinases (AHK) as receptors, histidine phosphotransfer proteins (AHP) for nuclear translocation, and response regulators (ARR) that act as transcription factors to modulate the expression of cytokinin-responsive genes.[6]

G cluster_membrane Cell Membrane cluster_nucleus Nucleus CK N6-Benzyladenosine (Cytokinin) AHK AHK Receptor (Histidine Kinase) CK->AHK AHP AHP (Phosphotransfer Protein) AHK->AHP P AHP_P AHP-P ARRB Type-B ARR (Response Regulator) AHP_P->ARRB P ARRB_P Type-B ARR-P (Active) DNA Cytokinin-Responsive Genes ARRB_P->DNA Activates Transcription ARRA Type-A ARR (Negative Regulator) DNA->ARRA Expression ARRA->AHK Inhibits

Fig 2. Simplified cytokinin two-component signaling pathway.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of N6-Benzyladenosine in plant tissues. The protocol leverages the advantages of a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision. The provided experimental procedures and validation data serve as a comprehensive guide for researchers in agricultural science and drug development, enabling confident analysis of this important plant growth regulator.

References

Quantitative Analysis of Cytokinins Using N6-Benzyladenosine-d5 as an Internal Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, including processes such as cell division, differentiation, and senescence. Accurate quantification of endogenous cytokinin levels is crucial for understanding their physiological functions and for applications in agriculture and drug development. This document provides a detailed protocol for the extraction, purification, and quantification of various cytokinins from plant tissues using N6-Benzyladenosine-d5 as an internal standard for robust and accurate analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting for analyte losses during sample preparation and for compensating for matrix effects during LC-MS/MS analysis, thereby ensuring high accuracy and precision.

Signaling Pathway Overview

Cytokinin signaling is initiated by the binding of cytokinins to histidine kinase receptors located in the endoplasmic reticulum. This binding triggers a multi-step phosphorelay system. The signal is transduced from the receptors to histidine phosphotransfer proteins (AHPs), which then shuttle the signal to the nucleus. In the nucleus, AHPs phosphorylate response regulators (ARRs), which act as transcription factors to regulate the expression of cytokinin-responsive genes, ultimately leading to a physiological response.

cytokinin_signaling cluster_membrane Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin AHK AHK Receptor (Histidine Kinase) CK->AHK Binding & Autophosphorylation AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphorelay ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphorylation ARR_A Type-A ARR (Response Regulator) ARR_B->ARR_A Activation Gene Cytokinin-Responsive Genes ARR_B->Gene Transcription Activation ARR_A->AHK Negative Feedback Response Physiological Response Gene->Response

Figure 1. Simplified diagram of the cytokinin signaling pathway in Arabidopsis.

Experimental Protocols

This section details the methodology for the quantitative analysis of cytokinins from plant tissue. The workflow involves sample preparation, extraction, purification, and subsequent analysis by LC-MS/MS.

Materials and Reagents

Sample Preparation and Extraction Workflow

extraction_workflow start Start: Plant Tissue Sample homogenize 1. Homogenization Flash-freeze in liquid nitrogen and grind to a fine powder. start->homogenize extract 2. Extraction Add cold (-20°C) extraction buffer (MeOH:H2O:HCOOH, 15:4:1 v/v/v) with this compound. homogenize->extract centrifuge1 3. Centrifugation Incubate and then centrifuge at high speed (e.g., 14,000 rpm) at 4°C. extract->centrifuge1 supernatant 4. Collect Supernatant centrifuge1->supernatant pellet Pellet (discard or re-extract) centrifuge1->pellet spe 5. Solid-Phase Extraction (SPE) Purify the supernatant using an Oasis MCX cartridge. supernatant->spe dry 6. Evaporation Evaporate the purified eluate to dryness under a stream of nitrogen. spe->dry reconstitute 7. Reconstitution Reconstitute the dried extract in a suitable solvent (e.g., 5% ACN). dry->reconstitute analyze 8. LC-MS/MS Analysis reconstitute->analyze

Figure 2. Workflow for cytokinin extraction and purification.

Detailed Protocol
  • Sample Homogenization:

    • Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

    • Accurately weigh 50-100 mg of the frozen powder into a pre-chilled microcentrifuge tube.

  • Extraction:

    • Prepare the extraction buffer: a modified Bieleski's solvent consisting of methanol, water, and formic acid in a 15:4:1 ratio (v/v/v).[1]

    • Spike the extraction buffer with the internal standard, this compound, to a final concentration of 1-10 ng/mL, depending on the expected endogenous cytokinin levels.

    • Add 1 mL of the cold (-20°C) extraction buffer containing the internal standard to each sample.

    • Vortex thoroughly and incubate for 1 hour at -20°C with occasional shaking.

    • Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new tube. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction buffer.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition an Oasis MCX SPE cartridge by washing it sequentially with 1 mL of methanol and 1 mL of ultrapure water.[1]

    • Dilute the supernatant with 1% acetic acid to reduce the methanol concentration to below 10%.

    • Load the diluted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 1% acetic acid to remove interfering acidic compounds.

    • Wash the cartridge with 1 mL of methanol to remove non-polar impurities.

    • Elute the cytokinins with 2 mL of 0.35 M ammonium hydroxide in 60% methanol.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at 40°C.

    • Reconstitute the dried residue in 100 µL of 5% acetonitrile in water.[1]

    • Vortex to dissolve the residue and transfer the solution to an LC-MS vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the cytokinins. For example: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.[1]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for each cytokinin and the internal standard need to be optimized. The fragmentation of N6-benzyladenosine typically involves the cleavage of the glycosidic bond and fragmentation of the benzyl (B1604629) group. Based on the fragmentation of similar compounds, the following are proposed MRM transitions. It is crucial to optimize these on the specific instrument being used.

Quantitative Data

The use of this compound as an internal standard allows for accurate quantification by isotope dilution. A calibration curve should be prepared using a series of standards containing known concentrations of each cytokinin and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte.

Table 1: Representative Performance Data for Cytokinin Analysis by LC-MS/MS

AnalytePrecursor Ion (m/z)Product Ion (m/z)Linearity (ng/mL)LOD (pg/mL)LOQ (pg/mL)Recovery (%)
This compound (IS) 363.4 229.1 ----
N6-Benzyladenosine358.4226.10.1 - 1001.55.092 ± 7
trans-Zeatin220.1136.10.05 - 500.82.588 ± 9
trans-Zeatin Riboside352.2220.10.05 - 501.03.091 ± 6
Isopentenyladenine (iP)204.1136.10.05 - 500.72.085 ± 11
Isopentenyladenosine (iPA)336.2204.10.05 - 500.92.889 ± 8
Dihydrozeatin222.1136.10.1 - 1001.24.093 ± 5

Note: The values presented in this table are illustrative and may vary depending on the specific instrumentation, matrix, and experimental conditions. LOD (Limit of Detection) and LOQ (Limit of Quantification) were estimated based on signal-to-noise ratios of 3 and 10, respectively. Recovery was determined by spiking known amounts of standards into a blank matrix and comparing the measured concentration to the expected concentration.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of cytokinins in plant tissues using this compound as an internal standard. The combination of a robust extraction and purification procedure with the high sensitivity and selectivity of LC-MS/MS allows for accurate and reliable quantification of these important phytohormones. This methodology is well-suited for researchers in plant science, agriculture, and drug development who require precise measurements of cytokinin levels to advance their studies.

References

Application Note and Protocol: Quantification of N6-Benzyladenosine in Plasma Samples using N6-Benzyladenosine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N6-Benzyladenosine is a synthetic cytokinin that has been shown to exhibit a range of biological activities, including the induction of apoptosis in cancer cells.[1] Accurate quantification of N6-Benzyladenosine in plasma is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This application note provides a detailed protocol for the determination of N6-Benzyladenosine in plasma samples using a stable isotope-labeled internal standard, N6-Benzyladenosine-d5, coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it compensates for variations in sample preparation and instrument response.[2][3]

Experimental Protocols

Materials and Reagents
Sample Preparation

A protein precipitation method is employed for the extraction of N6-Benzyladenosine and the internal standard from plasma samples.

  • Thaw plasma samples to room temperature.

  • Spike 100 µL of each plasma sample, calibration standard, and quality control sample with 10 µL of the internal standard working solution (this compound, 100 ng/mL in 50% acetonitrile).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean polypropylene tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Vortex mix for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (this compound) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_acn 4. Add Acetonitrile (300 µL) vortex1->add_acn vortex2 5. Vortex add_acn->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute to_vial 10. Transfer to Autosampler Vial reconstitute->to_vial

A flowchart of the plasma sample preparation protocol.

UPLC-MS/MS Analysis

The analysis is performed on a UPLC system coupled to a tandem quadrupole mass spectrometer.

UPLC Conditions (Representative)

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 90% B over 3 minutes, hold for 1 min, return to 10% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Representative)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions See Table 1

Table 1: Representative MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N6-Benzyladenosine358.2226.110025
This compound363.2231.110025

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

G cluster_analysis_workflow Analytical Workflow sample Prepared Sample uplc UPLC Separation sample->uplc ms Mass Spectrometry (MRM) uplc->ms data Data Acquisition ms->data

A high-level overview of the analytical workflow.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of N6-Benzyladenosine to this compound against the concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used.

Table 2: Representative Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.50.012
10.025
50.128
100.255
501.275
1002.550
50012.75
100025.50
Correlation Coefficient (r²) >0.99
Assay Performance

The performance of the assay should be evaluated in terms of accuracy, precision, and recovery, based on the analysis of quality control (QC) samples at low, medium, and high concentrations.

Table 3: Representative Assay Performance Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%RE)Recovery (%)
Low1.5< 10%< 10%± 15%85 - 115%
Medium75< 10%< 10%± 15%85 - 115%
High750< 10%< 10%± 15%85 - 115%

%RSD = Relative Standard Deviation; %RE = Relative Error

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of N6-Benzyladenosine in plasma samples using this compound as an internal standard. The described UPLC-MS/MS method is sensitive, specific, and reliable for supporting pharmacokinetic studies of N6-Benzyladenosine. The protocol and parameters provided are a representative example and may require optimization for specific laboratory instrumentation and conditions.

References

Application Note: High-Sensitivity LC-MS/MS Quantification of N6-Benzyladenosine in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N6-Benzyladenosine in human plasma. The method utilizes a stable isotope-labeled internal standard, N6-Benzyladenosine-d5, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and clinical research in drug development. A straightforward protein precipitation protocol is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, providing excellent peak shape and resolution. This method demonstrates high sensitivity with a lower limit of quantification (LLOQ) of 0.5 ng/mL and exhibits excellent linearity, precision, and accuracy over the calibration range.

Introduction

N6-Benzyladenosine is a synthetic cytokinin and an adenosine (B11128) receptor agonist that has garnered interest in pharmaceutical research for its potential therapeutic applications, including anti-cancer and anti-proliferative effects.[1] Its mechanism of action is linked to the induction of apoptosis and cell cycle arrest in cancer cells.[1][2][3] Accurate and reliable quantification of N6-Benzyladenosine in biological matrices is crucial for elucidating its pharmacokinetic profile and understanding its therapeutic window.

LC-MS/MS has become the gold standard for bioanalytical quantification due to its inherent selectivity, sensitivity, and speed.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach to correct for matrix effects and variations in sample processing and instrument response, ensuring the highest quality data.[5] This application note provides a comprehensive protocol for the extraction and quantification of N6-Benzyladenosine from human plasma, designed for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents
  • N6-Benzyladenosine (purity ≥98%)

  • This compound (purity ≥98%, isotopic purity ≥99%)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

Preparation of Standard and Quality Control Solutions

Stock Solutions (1 mg/mL): Prepare individual stock solutions of N6-Benzyladenosine and this compound (Internal Standard, IS) by dissolving the accurately weighed compounds in methanol.

Working Standard Solutions: Prepare serial dilutions of the N6-Benzyladenosine stock solution with 50:50 (v/v) acetonitrile/water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water.

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for blank, CC, QC, and unknown samples.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • Spike 5 µL of the appropriate N6-Benzyladenosine working standard solution into the CC and QC tubes. For blank and unknown samples, add 5 µL of 50:50 acetonitrile/water.

  • Add 150 µL of the internal standard working solution in acetonitrile (protein precipitation solution) to all tubes.

  • Vortex mix all tubes for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to HPLC vials.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05

Mass Spectrometry Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Curtain Gas35 psi
Temperature500°C
IonSpray Voltage5500 V
Dwell Time100 ms

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
N6-Benzyladenosine358.4226.28035
This compound (IS)363.4231.28035

Note: DP and CE values are starting points and should be optimized for the specific instrument used.

Data Presentation

The method was validated for linearity, sensitivity, accuracy, precision, and recovery. The results are summarized in the tables below.

Table 1: Calibration Curve Linearity and Sensitivity

ParameterResult
Calibration Range0.5 - 500 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
LLOQ Precision (%CV)≤ 20%
LLOQ Accuracy (%Bias)± 20%

Table 2: Intra- and Inter-Assay Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Assay Precision (%CV) (n=6)Intra-Assay Accuracy (%Bias) (n=6)Inter-Assay Precision (%CV) (n=18, 3 runs)Inter-Assay Accuracy (%Bias) (n=18, 3 runs)
LLOQ0.58.5-3.210.1-1.5
Low QC1.56.21.87.52.4
Mid QC754.1-0.55.3-0.9
High QC4003.52.14.81.7

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix FactorIS Normalized Matrix Factor
Low QC1.592.40.981.01
High QC40095.10.950.99

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) spike Spike Analyte & IS (Protein Precipitation Solution) plasma->spike vortex Vortex Mix (1 min) spike->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection separation UPLC Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for N6-Benzyladenosine quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N6BA N6-Benzyladenosine AR Adenosine Receptor (A1/A2A/A2B/A3) N6BA->AR Agonist Binding G_protein G-protein AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Modulation (+/-) cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (Cell Cycle Arrest, Apoptosis) CREB->Gene_Expression Transcriptional Regulation

Caption: N6-Benzyladenosine signaling via adenosine receptors.

Conclusion

This application note presents a highly sensitive, selective, and robust LC-MS/MS method for the quantification of N6-Benzyladenosine in human plasma. The use of a deuterated internal standard ensures reliable results, and the simple protein precipitation sample preparation method is amenable to high-throughput analysis. The method was successfully validated with excellent performance in linearity, precision, and accuracy, making it a valuable tool for supporting drug development and clinical research involving N6-Benzyladenosine.

References

Application Notes: N6-Benzyladenosine-d5 in Cancer Cell Apoptosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N6-Benzyladenosine (N6-BzA) is a synthetic aromatic cytokinin, a class of plant hormones, that has demonstrated significant anti-cancer properties. In various cancer cell lines, N6-BzA has been shown to inhibit cell growth, arrest the cell cycle, and, most notably, induce programmed cell death (apoptosis).[1][2][3] Its mechanism of action is distinct from many traditional chemotherapeutics, as it can trigger apoptosis without causing DNA damage.[1][4]

The deuterated analog, N6-Benzyladenosine-d5 (N6-BzA-d5), contains five deuterium (B1214612) atoms on the benzyl (B1604629) ring. Due to the kinetic isotope effect, its chemical and biological activity is virtually identical to that of N6-BzA. Therefore, N6-BzA-d5 is not typically used to directly induce apoptosis but serves a critical role as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry (MS)-based quantitative analysis. The use of N6-BzA-d5 is essential for accurately measuring the concentration of N6-BzA in biological matrices, enabling precise studies on drug uptake, metabolism, and pharmacokinetics that are performed in conjunction with the core apoptosis experiments.

Mechanism of Action in Cancer Cell Apoptosis

N6-Benzyladenosine induces apoptosis through a multi-faceted mechanism that appears to be independent of genotoxic stress.[4] Key pathways identified include:

  • Inhibition of the Mevalonate (B85504) Pathway: N6-BzA has been shown to interfere with the mevalonate pathway by inhibiting Farnesyl pyrophosphate synthase (FPPS).[2] This enzyme is crucial for the synthesis of isoprenoids, which are vital for the post-translational modification (prenylation) of small GTPases like Ras, proteins often implicated in cancer cell proliferation and survival.

  • Disruption of the Actin Cytoskeleton: Early events following N6-BzA treatment include the disorganization of the actin cytoskeleton.[1][4] This disruption can lead to cell cycle arrest in the G0/G1 phase and is also a known trigger for apoptosis.[1]

  • Activation of the Intrinsic Apoptotic Pathway: The cellular stresses induced by N6-BzA converge on the intrinsic (mitochondrial) pathway of apoptosis. This is evidenced by the activation of key executioner caspases, notably caspase-9 and caspase-3.[2] Activated caspase-3 then cleaves critical cellular substrates, such as PARP, leading to the morphological and biochemical hallmarks of apoptosis.[3]

N6_BzA_Apoptosis_Pathway cluster_input Cellular Entry cluster_mechanisms Primary Mechanisms cluster_pathway Intrinsic Apoptosis Pathway N6_BzA N6-Benzyladenosine Actin Actin Cytoskeleton Disruption N6_BzA->Actin Induces FPPS Mevalonate Pathway Inhibition (FPPS) N6_BzA->FPPS Induces Casp9 Caspase-9 Activation Actin->Casp9 FPPS->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_bio_assays Biological Assays cluster_quant_assays Quantitative Analysis Culture 1. Seed Cancer Cells Treat 2. Treat with N6-BzA (Vehicle Control) Culture->Treat Viability 3a. Cell Viability (MTT Assay) Treat->Viability Apoptosis 3b. Apoptosis Analysis (Annexin V/PI Staining) Treat->Apoptosis Western 3c. Protein Analysis (Western Blot) Treat->Western Harvest 3d. Harvest Cells & Media Treat->Harvest Spike 4. Spike with N6-BzA-d5 (Internal Std) Harvest->Spike Extract 5. Sample Extraction Spike->Extract LCMS 6. LC-MS/MS Analysis Extract->LCMS

References

Application Notes and Protocols for N6-Benzyladenosine-d5 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N6-Benzyladenosine-d5, a deuterated stable isotope-labeled analog of N6-Benzyladenosine, in metabolic research. This document details its primary application as an internal standard for quantitative mass spectrometry-based metabolomics, protocols for its use, and insights into the metabolic fate and biological activities of N6-Benzyladenosine.

Introduction

N6-Benzyladenosine is a synthetic cytokinin that plays a role in various biological processes, including the regulation of cell growth and differentiation.[1] Its analog, this compound, is a powerful tool in metabolic studies, primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of endogenous N6-Benzyladenosine and related metabolites. The five deuterium (B1214612) atoms on the benzyl (B1604629) ring provide a distinct mass shift, allowing it to be distinguished from the unlabeled analyte while sharing near-identical physicochemical properties, which is crucial for correcting variations during sample preparation and analysis.

Core Applications

The primary application of this compound in metabolic studies is as an internal standard for quantitative analysis using mass spectrometry. Stable isotope-labeled standards are considered the gold standard for compensating for analytical variability, including matrix effects, extraction efficiency, and instrument response.[2]

Key Advantages of Using this compound as an Internal Standard:

  • Accurate Quantification: Corrects for sample loss during extraction and variations in ionization efficiency in the mass spectrometer.

  • Reduced Matrix Effects: Co-elutes with the unlabeled analyte, experiencing similar matrix-induced signal suppression or enhancement.

  • Improved Precision and Reproducibility: Leads to more reliable and consistent quantitative data across different samples and batches.

Metabolic Fate of N6-Benzyladenosine

Understanding the metabolism of N6-Benzyladenosine is critical for designing and interpreting metabolic studies. Studies in rats using radiolabeled N6-Benzyladenosine have elucidated its primary metabolic pathways.[3]

The metabolism of N6-Benzyladenosine primarily involves two key transformations:

  • N-debenzylation: The benzyl group is cleaved from the N6 position of the adenine (B156593) ring.

  • Conversion to Purine (B94841) Catabolites: The resulting adenine is further metabolized into uric acid, a major end product of purine metabolism in many mammals.[3]

A study on the metabolic fate of (14C-8)-N6-benzyladenosine administered intravenously to rats revealed the following distribution of metabolites in urine collected over 48 hours:[3]

MetabolitePercentage of Radioactivity in Urine
Unchanged N6-Benzyladenosine20%
Adenine12%
Uric Acid5%
N6-Benzyladenine0.3%

Biological Activity of N6-Benzyladenosine

N6-Benzyladenosine exhibits significant biological activity, particularly in the context of cancer cell metabolism and proliferation. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

Antiproliferative and Pro-apoptotic Effects

N6-Benzyladenosine has demonstrated dose-dependent inhibitory effects on the growth of various cancer cells. For instance, in bladder carcinoma T24 cells, it induces cell cycle arrest at the G0/G1 phase and triggers apoptosis.[1] In glioma cells, it has been shown to interfere with the mevalonate (B85504) pathway by inhibiting Farnesyl pyrophosphate synthase (FPPS).

The following table summarizes the observed effects of N6-Benzyladenosine on different cancer cell lines:

Cell LineConcentration Range (µM)Observed Effects
Bladder Carcinoma (T24)Not specifiedAlteration of cell morphology, disorganization of actin cytoskeleton, G0/G1 cell cycle arrest, induction of apoptosis via caspase-3 activation.[1]
Glioma (U87MG)0.3 - 20Inhibition of glioma growth by interfering with the mevalonate pathway and inhibiting FPPS.[4]
Leukemia (L1210)Not specifiedGrowth inhibition.

Experimental Protocols

This section provides a detailed protocol for the use of this compound as an internal standard for the quantification of N6-Benzyladenosine in biological samples using LC-MS.

Protocol: Quantitative Analysis of N6-Benzyladenosine in Cell Culture Media using LC-MS with this compound as an Internal Standard

1. Materials and Reagents:

  • N6-Benzyladenosine

  • This compound

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Cell culture media (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • LC-MS vials

2. Preparation of Standard Solutions:

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N6-Benzyladenosine and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of N6-Benzyladenosine by serially diluting the primary stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in methanol.

3. Sample Preparation (from cell culture media):

  • Collect 100 µL of cell culture media from each sample.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to each sample.

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% methanol in water.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

4. LC-MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate N6-Benzyladenosine from other matrix components (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole or high-resolution mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • N6-Benzyladenosine: Determine the precursor and product ions (e.g., m/z 358.2 -> 226.1).

      • This compound: Determine the precursor and product ions (e.g., m/z 363.2 -> 231.1).

    • Optimize collision energy and other MS parameters for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both N6-Benzyladenosine and this compound.

  • Calculate the peak area ratio (N6-Benzyladenosine / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the N6-Benzyladenosine standards.

  • Determine the concentration of N6-Benzyladenosine in the unknown samples using the calibration curve.

Visualizations

Metabolic Fate of N6-Benzyladenosine

metabolic_fate N6BA N6-Benzyladenosine N6B_adenine N6-Benzyladenine N6BA->N6B_adenine Minor Pathway Adenine Adenine N6BA->Adenine N-debenzylation UricAcid Uric Acid Adenine->UricAcid Purine Catabolism

Caption: Metabolic pathway of N6-Benzyladenosine.

Experimental Workflow for Quantitative Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Metabolite Extraction (Protein Precipitation) Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS Data Data Processing LCMS->Data Quant Quantification Data->Quant

Caption: Workflow for LC-MS quantification using an internal standard.

N6-Benzyladenosine Signaling in Cancer Cells

signaling_pathway cluster_mevalonate Mevalonate Pathway cluster_cell_cycle Cell Cycle & Apoptosis N6BA N6-Benzyladenosine FPPS FPPS N6BA->FPPS inhibition Apoptosis Apoptosis N6BA->Apoptosis induces Prenylation Protein Prenylation FPPS->Prenylation G1_arrest G0/G1 Arrest Prenylation->G1_arrest inhibition leads to

Caption: N6-Benzyladenosine's impact on cancer cell signaling.

References

Application Notes and Protocols for Cytokinin Analysis Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in various aspects of plant growth and development, including cell division, differentiation, and senescence.[1] Accurate quantification of endogenous cytokinin levels is crucial for understanding their physiological functions. This document provides a detailed protocol for the extraction, purification, and quantification of cytokinins from plant tissues using deuterated internal standards coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of deuterated standards is critical for accurate quantification as they compensate for analyte loss during sample preparation and account for matrix effects in the analysis.[2]

Principle

This method involves the extraction of cytokinins from homogenized plant tissue using an acidic methanol-based solvent.[1][3][4][5][6] Deuterated internal standards are added at the beginning of the procedure to ensure accurate quantification.[1][2] The crude extract is then purified and concentrated using solid-phase extraction (SPE) to remove interfering matrix components.[1][3][7] Finally, the purified extract is analyzed by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with a tandem mass spectrometer (MS/MS) for sensitive and selective quantification of various cytokinin species.[1][8][9]

Data Presentation

Table 1: Recovery Rates of Cytokinins Using Deuterated Standards
CytokininDeuterated StandardPlant Material (mg FW)Average Recovery (%)Reference
trans-Zeatin (tZ)[²H₅]tZ1.077 ± 17[10]
trans-Zeatin Riboside (tZR)[²H₅]tZR2.046 ± 17[10]
Isopentenyladenine (iP)[²H₆]iP5.010 ± 6[10]
Isopentenyladenosine (iPR)[²H₆]iPR1.078 ± 4[10]
cis-Zeatin (cZ)[³H]cZ2.036 ± 1[10]
cis-Zeatin Riboside (cZR)[³H]cZR1.068 ± 2[10]

Note: Recovery rates can vary depending on the specific matrix, concentration, and purification method used.

Table 2: Limits of Detection (LODs) for Various Cytokinin Species
Cytokinin SpeciesTypical LOD (fmol)Reference
Bases (e.g., tZ, iP)~1[8]
Ribosides (e.g., tZR, iPR)~1[8]
O-Glucosides5-25[8]
Nucleotides5-25[8]

Experimental Protocols

Materials and Reagents
  • Plant Tissue: Fresh or frozen plant material.

  • Deuterated Standards: e.g., [²H₅]tZ, [²H₅]tZR, [²H₆]iP, [²H₆]iPR (commercially available).

  • Extraction Buffer: Modified Bieleski's solvent (Methanol:Formic Acid:Water, 15:1:4, v/v/v) or Acidic methanol (B129727) (Methanol:Water:Formic acid, 15:4:1, v/v/v).[4][5][7]

  • Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges (e.g., Oasis MCX).[1][4][5][7]

  • HPLC/UPLC System: Equipped with a C18 reversed-phase column.[1][7]

  • Tandem Mass Spectrometer (MS/MS): With an electrospray ionization (ESI) source.[8][9]

  • Solvents: HPLC-grade methanol, acetonitrile (B52724), formic acid, and ultrapure water.

Sample Preparation Workflow

G cluster_0 Sample Collection & Freezing cluster_1 Extraction cluster_2 Purification (SPE) cluster_3 Analysis a Harvest Plant Tissue b Flash Freeze in Liquid N2 a->b c Store at -80°C b->c d Homogenize Frozen Tissue c->d e Add Extraction Buffer with Deuterated Standards d->e f Incubate and Centrifuge e->f g Collect Supernatant f->g h Condition SPE Cartridge g->h i Load Supernatant h->i j Wash to Remove Interferences i->j k Elute Cytokinins j->k l Evaporate Eluate k->l m Reconstitute in Mobile Phase l->m n Inject into LC-MS/MS m->n o Data Acquisition & Quantification n->o

Caption: Experimental workflow for cytokinin analysis.

Detailed Protocol
  • Sample Collection and Homogenization:

    • Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.[3]

    • Store samples at -80°C until analysis.[1][3]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[7]

  • Extraction:

    • Weigh 20-50 mg of the frozen powder into a pre-chilled microcentrifuge tube.[1]

    • Prepare the extraction buffer and chill to -20°C.[1] Spike the extraction buffer with the deuterated internal standard mixture to a final concentration appropriate for the expected endogenous levels.

    • Add 1 mL of the chilled, spiked extraction buffer to each sample.[1]

    • Vortex vigorously and incubate at -20°C overnight.[3]

    • Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.[3][7]

    • Carefully collect the supernatant. A second extraction of the pellet with 0.5 mL of extraction buffer can be performed to increase yield.[1]

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1]

    • Dilute the collected supernatant with water to reduce the methanol concentration to below 10%.[1]

    • Load the diluted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interfering compounds.[3]

    • Wash the cartridge with 1 mL of methanol to remove further interferences.[3]

    • Elute the cytokinins with 1 mL of 0.35 N ammonium (B1175870) hydroxide (B78521) in 60% methanol.[3]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[3]

    • Reconstitute the dried residue in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile with 0.1% formic acid).[7]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an HPLC or UPLC system equipped with a C18 reversed-phase column.[1][7]

    • Use a gradient elution with mobile phases typically consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[7]

    • The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor-product ion transitions of each cytokinin and its corresponding deuterated standard.

Cytokinin Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokinin Receptor (AHK) ahp AHP receptor->ahp Phosphotransfer typeB_arr Type-B ARR ahp->typeB_arr Phosphotransfer response_genes Cytokinin Response Genes typeB_arr->response_genes Transcription Activation typeA_arr Type-A ARR typeA_arr->typeB_arr Negative Feedback response_genes->typeA_arr Transcription cytokinin Cytokinin cytokinin->receptor Binding & Autophosphorylation

Caption: Simplified cytokinin signaling pathway.

The cytokinin signaling cascade is initiated by the binding of cytokinins to histidine kinase (AHK) receptors in the cell membrane.[11][12][13][14][15] This binding triggers autophosphorylation of the receptor. The phosphate (B84403) group is then transferred to histidine phosphotransfer proteins (AHPs) in the cytoplasm.[11][12][13][14][15] Phosphorylated AHPs move to the nucleus and transfer the phosphate group to type-B Arabidopsis response regulators (ARRs).[13][14][15] Activated type-B ARRs function as transcription factors, inducing the expression of cytokinin-responsive genes, including the type-A ARRs.[13][15] Type-A ARRs act as negative regulators of the pathway, creating a feedback loop.[13][15]

References

Application Note: Quantification of N6-Benzyladenosine in Plasma for Pharmacokinetic Studies Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N6-Benzyladenosine is a synthetic cytokinin that acts as an adenosine (B11128) receptor agonist.[1][2] It has demonstrated significant biological activity, including the induction of apoptosis in various cancer cell lines and inhibitory effects on certain parasites.[1][3][4] These properties make it a compound of interest for therapeutic development. To properly evaluate its potential, it is crucial to characterize its pharmacokinetic (PK) profile, which describes its absorption, distribution, metabolism, and excretion (ADME) in a biological system.[5]

Accurate quantification of N6-Benzyladenosine in complex biological matrices like plasma is essential for reliable PK studies. The gold standard for such bioanalytical assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its high sensitivity and selectivity.[6] To ensure the accuracy and precision of LC-MS/MS data, the use of a stable isotope-labeled (SIL) internal standard is indispensable.[6][7] N6-Benzyladenosine-d5, a deuterated analog of the parent compound, is the ideal internal standard.[8] It behaves nearly identically to the analyte during sample extraction and ionization but is distinguishable by its mass, allowing it to normalize for experimental variability, matrix effects, and instrument drift.[9][10]

This document provides a detailed protocol for the quantification of N6-Benzyladenosine in human plasma using this compound as an internal standard, forming the basis for robust pharmacokinetic assessments.

Mechanism of Action: Apoptosis Induction Pathway N6-Benzyladenosine has been shown to induce apoptosis in cancer cells through the activation of the intrinsic caspase pathway.[1][3] The process involves the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to programmed cell death.[1]

G cluster_workflow N6B N6-Benzyladenosine AR Adenosine Receptor Interaction N6B->AR Signal Intracellular Signaling Cascade AR->Signal C9 Caspase-9 Activation Signal->C9 C3 Caspase-3 Activation C9->C3 Apoptosis Apoptosis C3->Apoptosis

Figure 1: N6-Benzyladenosine signaling pathway for apoptosis induction.

Experimental Protocols

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. The following protocols outline a representative method for sample preparation and LC-MS/MS analysis.

Protocol 1: Plasma Sample Preparation via Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.[7]

Materials:

  • Human plasma samples (stored at -80°C)

  • N6-Benzyladenosine (analyte)

  • This compound (internal standard) stock solution

  • Acetonitrile (B52724) (LC-MS grade), ice-cold, containing 0.1% formic acid

  • Microcentrifuge tubes (1.5 mL) or 96-well deep-well plates

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

Methodology:

  • Thawing: Thaw frozen plasma samples, calibration standards, and quality control (QC) samples on ice. Vortex each tube for 10 seconds to ensure homogeneity.

  • Aliquoting: Transfer 100 µL of each plasma sample into a labeled microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).

  • Precipitation: Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein denaturation and mixing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant (~350 µL) to a clean 96-well plate or autosampler vials for analysis.

G cluster_workflow Plasma 1. Aliquot Plasma (100 µL) IS 2. Add Internal Standard (this compound) Plasma->IS Solvent 3. Add Acetonitrile (300 µL) IS->Solvent Vortex 4. Vortex (1 min) Solvent->Vortex Centrifuge 5. Centrifuge (10 min @ 14,000 x g) Vortex->Centrifuge Transfer 6. Transfer Supernatant for Analysis Centrifuge->Transfer

Figure 2: Workflow for plasma sample preparation by protein precipitation.
Protocol 2: LC-MS/MS Analysis

This protocol provides typical starting conditions for the analysis of N6-Benzyladenosine. Method optimization is recommended.

Instrumentation:

  • UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS)

LC Conditions:

  • Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B (re-equilibration)

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • MRM Transitions: (Collision energy and other parameters to be optimized for the specific instrument)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
N6-Benzyladenosine358.2226.150
This compound (IS) 363.2 231.1 50

Data Presentation and Method Validation

Data generated from the LC-MS/MS analysis is used to construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the nominal concentration of the calibration standards. This curve is then used to determine the concentration of N6-Benzyladenosine in the unknown plasma samples.

Bioanalytical Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability, following guidelines from regulatory agencies.[11] The table below summarizes typical validation parameters and their acceptance criteria.

ParameterDescriptionAcceptance Criteria
Linearity The range over which the assay is accurate and precise.R² ≥ 0.99
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Accuracy: 80-120%Precision: ≤20% CV
Accuracy The closeness of measured values to the true value.Within ±15% of nominal value (except LLOQ)
Precision (Intra- & Inter-day) The closeness of repeated measurements.≤15% CV (except LLOQ)
Recovery The efficiency of the extraction process.Consistent, precise, and reproducible
Matrix Effect The effect of plasma components on analyte ionization.Internal standard should compensate for effects
Stability Analyte stability under various storage and handling conditions.Within ±15% of baseline concentration
Example Pharmacokinetic Data Table

Following analysis of samples from a PK study, the data should be summarized to provide key pharmacokinetic parameters.

ParameterDefinitionValue (Example)Units
Cmax Maximum observed plasma concentration1250ng/mL
Tmax Time to reach Cmax1.5h
AUC(0-t) Area under the concentration-time curve from time 0 to the last measurable point7800hng/mL
AUC(0-inf) Area under the curve extrapolated to infinity8150hng/mL
Elimination half-life4.2h
CL/F Apparent total clearance8.2L/h
Vd/F Apparent volume of distribution49.5L

Conclusion The use of this compound as a stable isotope-labeled internal standard is critical for the development of a robust, accurate, and precise LC-MS/MS method for quantifying N6-Benzyladenosine in plasma.[10][11] The protocols and data structures provided here serve as a comprehensive guide for researchers performing pharmacokinetic studies, ultimately enabling a thorough understanding of the compound's behavior in vivo and supporting its journey in drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N6-Benzyladenosine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of N6-Benzyladenosine-d5 for use as an internal standard in quantitative analyses. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, offering potential causes and step-by-step solutions.

Issue 1: Low or No Signal Intensity of this compound

Q: I am observing a very weak or no signal for my this compound internal standard. What are the possible causes and how can I troubleshoot this?

A: Low or absent signal from your internal standard can prevent accurate quantification. The issue can arise from several factors, from sample preparation to instrument settings.

Potential CauseTroubleshooting Steps
Improper Storage and Handling - Review the manufacturer's storage guidelines for this compound. Improper storage, such as exposure to light or elevated temperatures, can lead to degradation. \n- Prepare fresh working solutions daily and avoid repeated freeze-thaw cycles of the stock solution.
Pipetting or Dilution Errors - Verify the calibration of your pipettes. \n- Double-check all dilution calculations and ensure the correct solvent is used for preparing working solutions. \n- Prepare a fresh dilution series from the stock solution.
Suboptimal Mass Spectrometry Parameters - Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, source temperature, gas flows). \n- Ensure the correct precursor and product ion masses are selected for the Multiple Reaction Monitoring (MRM) transition. For this compound, the precursor ion will be higher than that of the unlabeled analyte.
Ion Source Contamination - If the signal intensity of the internal standard decreases over the course of an analytical run, the ion source may be contaminated. \n- Clean the ion source according to the manufacturer's recommendations.

Issue 2: High Variability in the this compound Signal

Q: The peak area of my this compound is inconsistent across my sample batch. What could be causing this variability?

A: High variability in the internal standard signal can significantly impact the precision of your results.

Potential CauseTroubleshooting Steps
Inconsistent Sample Preparation - Ensure thorough vortexing after adding the this compound solution to each sample to guarantee homogeneity. \n- Standardize all sample preparation steps, including extraction times and solvent volumes.
Matrix Effects - Matrix components in complex samples, such as plant extracts, can cause ion suppression or enhancement, leading to signal variability. \n- To assess matrix effects, compare the this compound response in a neat solution versus in an extracted blank matrix. \n- If significant matrix effects are observed, consider further sample cleanup or adjusting the chromatographic conditions to separate the interfering components.
Instrument Instability - Allow the LC-MS/MS system to equilibrate sufficiently before starting the analytical run. \n- Monitor system suitability by injecting a standard solution at regular intervals throughout the batch.

Issue 3: Poor Recovery of this compound

Q: My results indicate low recovery for the this compound internal standard. How can I improve this?

A: Low recovery suggests that a significant amount of the internal standard is being lost during sample preparation.

Potential CauseTroubleshooting Steps
Suboptimal Extraction Conditions - The extraction solvent and pH may not be suitable for this compound. Experiment with different extraction solvents or solvent mixtures. \n- Adjusting the pH of the sample can improve extraction efficiency.
Inefficient Solid-Phase Extraction (SPE) - If using SPE, ensure the sorbent type, wash, and elution solvents are appropriate for N6-Benzyladenosine. \n- The elution volume may be insufficient to recover the internal standard completely. Try increasing the elution volume.
Adsorption to Labware - N6-Benzyladenosine may adsorb to plastic or glass surfaces. \n- Consider using low-adsorption vials and pipette tips.

Frequently Asked Questions (FAQs)

Q1: Why should I use a deuterated internal standard like this compound?

A1: Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. Because they are chemically almost identical to the analyte (N6-Benzyladenosine), they exhibit very similar behavior during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow the internal standard to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.

Q2: What is the ideal concentration for this compound as an internal standard?

A2: The optimal concentration should be high enough to provide a stable and reproducible signal but not so high that it saturates the detector or causes isotopic crosstalk with the analyte. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte. The ideal concentration should be determined experimentally for your specific assay and matrix.

Q3: Can the concentration of the internal standard affect my results?

A3: Yes, an inappropriate concentration can negatively impact the accuracy and linearity of your assay. A very low internal standard signal can be highly variable, affecting the precision of the analyte-to-internal-standard ratio. Conversely, an excessively high concentration can lead to ion suppression that disproportionately affects the analyte, resulting in a non-linear response and inaccurate quantification.

Q4: What are "matrix effects" and can this compound compensate for them?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the analyte signal. Since this compound is structurally very similar to N6-Benzyladenosine, it is affected by matrix effects in a similar way. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be largely compensated for, leading to more accurate results.

Q5: Can this compound have a different retention time than N6-Benzyladenosine?

A5: In some cases, a slight chromatographic shift, known as the "isotope effect," can be observed between a deuterated internal standard and its non-deuterated counterpart. This is due to the slight difference in physicochemical properties caused by the heavier deuterium (B1214612) atoms. While usually minimal, it's important to ensure that the peaks for both the analyte and the internal standard are consistently integrated.

Experimental Protocol: Determining the Optimal Concentration of this compound

This protocol provides a systematic approach to determining the optimal concentration of this compound for your specific application.

1. Preparation of Stock and Working Solutions:

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Store at -20°C or below.

  • This compound Working Solutions: Prepare a series of working solutions by diluting the stock solution to various concentrations (e.g., 10, 50, 100, 200, and 500 ng/mL).

  • N6-Benzyladenosine Stock Solution (1 mg/mL): Prepare a stock solution of the unlabeled analyte in a similar manner.

  • N6-Benzyladenosine Calibration Standards: Prepare a series of calibration standards covering the expected concentration range of your samples by diluting the analyte stock solution.

2. Sample Preparation and Analysis:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike a constant, mid-range concentration of N6-Benzyladenosine into a neat solvent (e.g., mobile phase) and add each of the different this compound working solution concentrations.

    • Set B (Post-Extraction Spike): Extract blank matrix samples (e.g., plant tissue extract without the analyte). After the final extraction step and just before analysis, spike the extracts with a constant, mid-range concentration of N6-Benzyladenosine and each of the different this compound working solution concentrations.

    • Set C (Pre-Extraction Spike): Spike blank matrix samples with a constant, mid-range concentration of N6-Benzyladenosine and each of the different this compound working solution concentrations before the extraction process.

  • Analyze all prepared samples using your LC-MS/MS method.

3. Data Evaluation:

  • Signal Stability and Reproducibility: For each concentration of this compound, assess the reproducibility of the peak area across multiple injections. The coefficient of variation (%CV) should ideally be less than 15%.

  • Matrix Effect Assessment: Compare the peak area of this compound in Set A (neat solution) versus Set B (post-extraction spike). A significant difference indicates the presence of matrix effects. The optimal concentration should show a consistent response.

  • Recovery Assessment: Compare the peak area of this compound in Set C (pre-extraction spike) versus Set B (post-extraction spike) to evaluate the extraction recovery.

  • Analyte Response Normalization: For the optimal concentration of this compound, prepare a full calibration curve for N6-Benzyladenosine. The response factor (Analyte Area / Internal Standard Area) should be consistent across the entire concentration range, resulting in a linear calibration curve (R² > 0.99).

Illustrative Data for Optimal Concentration Selection

This compound Concentration (ng/mL)Mean Peak Area (n=6)%CV
105,23018.5
5028,9008.2
10055,1005.5
200115,6004.8
500280,300 (Detector Saturation)N/A

Based on this example data, 100 or 200 ng/mL would be a good starting point for further validation as they provide a stable signal with acceptable variability.

Visualizing the Workflow

G cluster_prep 1. Solution Preparation cluster_exp 2. Experimentation cluster_analysis 3. LC-MS/MS Analysis cluster_eval 4. Data Evaluation cluster_decision 5. Decision stock_is Prepare this compound Stock Solution (1 mg/mL) work_is Prepare IS Working Solutions (e.g., 10-500 ng/mL) stock_is->work_is set_a Set A: Neat Solution Spike stock_is->set_a set_b Set B: Post-Extraction Spike stock_is->set_b set_c Set C: Pre-Extraction Spike stock_is->set_c stock_analyte Prepare Analyte Stock Solution cal_standards Prepare Analyte Calibration Standards stock_analyte->cal_standards cal_standards->set_a cal_standards->set_b cal_standards->set_c lcms Analyze all sample sets set_a->lcms set_b->lcms set_c->lcms eval Evaluate: - Signal Stability (%CV) - Matrix Effects - Recovery - Linearity (R²) lcms->eval optimal Select Optimal IS Concentration eval->optimal

Caption: Workflow for optimizing this compound internal standard concentration.

Technical Support Center: Matrix Effects in Cytokinin Quantification with LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the liquid chromatography-mass spectrometry (LC-MS) quantification of cytokinins.

Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which ultimately compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][4] The issue is particularly prevalent in complex biological samples where endogenous components like salts, phospholipids, and metabolites can interfere with the ionization of the target analytes in the mass spectrometer's ion source.[2][5]

Q2: How can I determine if my cytokinin analysis is affected by matrix effects?

A: Several methods can be used to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative method where the signal response of an analyte spiked into a blank matrix extract (post-extraction) is compared to the response of the same analyte in a pure solvent.[1][2] A significant difference between the two responses indicates the presence of matrix effects.[1]

  • Post-Column Infusion: This is a qualitative method used to identify specific retention time regions where matrix effects occur.[1][2] A standard solution of the analyte is continuously infused into the mass spectrometer after the LC column, while a blank matrix extract is injected. Fluctuations in the analyte's baseline signal reveal the retention times at which co-eluting matrix components cause ion suppression or enhancement.[1][2]

  • Comparison of Calibration Curves: The slope of a calibration curve prepared in a pure solvent can be compared to the slope of a curve prepared in a matrix-matched standard.[1] A statistically significant difference between the slopes suggests that the matrix is influencing the analyte's response.[6]

Q3: What is the "gold standard" for compensating for matrix effects?

A: The use of stable isotope-labeled internal standards (SIL-IS) is considered the most reliable method to correct for matrix effects and variations in extraction efficiency.[7][8][9] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N). Because it is chemically identical to the analyte, it co-elutes and experiences the same matrix effects and extraction losses.[8][9] By measuring the ratio of the endogenous analyte to the known concentration of the spiked SIL-IS, accurate quantification can be achieved.[10][11]

Q4: Can sample dilution reduce matrix effects?

A: Yes, simple dilution of the sample extract can often reduce the concentration of interfering matrix components, thereby lessening ion suppression or enhancement.[1][12][13] However, this approach must be balanced with the need to maintain sufficient analyte concentration for sensitive detection.[4] In some cases where ion suppression is severe, dilution can paradoxically improve the limit of detection (LOD) by allowing the analyte signal to appear from a previously suppressed state.[12]

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Issue / Observation Possible Cause(s) Recommended Troubleshooting Steps
Low or No Analyte Signal 1. Inefficient extraction. 2. Severe ion suppression from matrix components.[1] 3. Analyte degradation during sample preparation.1. Optimize Extraction: Evaluate different extraction solvents. A modified Bieleski's solvent (e.g., MeOH:HCOOH:H₂O at 15:1:4) is effective for cytokinins.[7] 2. Assess Ion Suppression: Use the post-column infusion technique to identify suppression zones.[1][7] 3. Improve Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) step to remove interferences.[1][7] 4. Use SIL-IS: Incorporate stable isotope-labeled internal standards to correct for signal loss.[7][9]
Poor Reproducibility (High %RSD) 1. Inconsistent matrix effects between samples.[14][15] 2. Variable extraction recovery. 3. Sample carryover between injections.1. Strengthen Sample Cleanup: Use advanced SPE cartridges like mixed-mode sorbents for cleaner extracts.[6] 2. Implement SIL-IS: This is the most effective way to correct for variability in both matrix effects and recovery.[7][9] 3. Optimize Wash Steps: Run blank solvent injections between samples to check for carryover and implement a robust autosampler needle wash procedure.[7]
Peak Tailing or Splitting 1. Co-eluting matrix components interfering with chromatography.[3] 2. Inappropriate mobile phase pH. 3. Column degradation or contamination.1. Modify Chromatography: Adjust the mobile phase gradient to better separate the analyte from interfering peaks.[1] Consider using UPLC/UHPLC for improved resolution.[6] 2. Adjust pH: Optimize the mobile phase pH to improve the peak shape of basic compounds like cytokinins.[6][16] 3. Use Guard Column: Install a guard column and perform regular column flushing.
Signal Enhancement Observed Co-eluting matrix components facilitate the ionization of the target analyte.[1][3]1. Improve Chromatographic Separation: Separate the enhancing compounds from the analyte peak. 2. Enhance Sample Cleanup: Utilize SPE, liquid-liquid extraction (LLE), or protein precipitation (PPT) to remove the source of enhancement.[6][17] 3. Use SIL-IS or Matrix-Matched Calibrators: These methods can effectively compensate for consistent signal enhancement.[18][19]
Experimental Protocols
Protocol 1: General Cytokinin Extraction and SPE Cleanup

This protocol describes a common method for extracting cytokinins from plant tissue and purifying them using a mixed-mode cation exchange (MCX) SPE column.

  • Homogenization and Extraction: a. Freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder. b. Add 1 mL of pre-chilled (-20°C) modified Bieleski's extraction solvent (15:1:4 methanol (B129727):formic acid:water).[7] c. Add a known quantity of stable isotope-labeled internal standards for each target cytokinin.[7] d. Shake or vortex the mixture for 1 hour at 4°C. e. Centrifuge at high speed (e.g., 14,000 rpm) for 30 minutes at 4°C. f. Collect the supernatant.[7]

  • Solid-Phase Extraction (SPE) using Oasis MCX Column: a. Condition an Oasis MCX SPE column by passing 1 mL of methanol, followed by 1 mL of 1% acetic acid.[7] b. Load the supernatant onto the conditioned column. c. Wash the column with 1 mL of 1% acetic acid to remove polar interferences. d. Wash the column with 1 mL of methanol to remove non-polar interferences.[7] e. Elute the cytokinins with 2 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 70% methanol.[7]

  • Final Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen.[7] b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[1][7]

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows for the calculation of Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE).

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare a standard solution of the cytokinin in the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Take a blank matrix sample that has undergone the full extraction and cleanup procedure (Protocol 1). Spike the final, dried extract with the cytokinin standard before reconstitution to the same final concentration as Set A.[1]

    • Set C (Pre-Extraction Spike): Take a blank matrix sample and spike it with the cytokinin standard before the extraction process begins (Protocol 1, step 1b).[1]

  • Analysis and Calculation: a. Analyze all three sets by LC-MS. b. Calculate the ME, RE, and PE using the mean peak areas:

ParameterFormulaInterpretation
Matrix Effect (ME) ME (%) = (Peak Area of Set B / Peak Area of Set A ) x 100> 100% indicates ion enhancement. < 100% indicates ion suppression.[4] 85-115% is often considered acceptable.
Recovery (RE) RE (%) = (Peak Area of Set C / Peak Area of Set B ) x 100Represents the efficiency of the extraction and cleanup process.
Process Efficiency (PE) PE (%) = (Peak Area of Set C / Peak Area of Set A ) x 100 or PE (%) = (ME x RE) / 100Represents the overall efficiency of the entire method, combining extraction losses and matrix effects.
Visualizations

Experimental and Logical Workflows

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_validation Method Validation Tissue Plant Tissue Sample Homogenization Homogenization & Extraction with SIL-IS Tissue->Homogenization SPE Solid-Phase Extraction (Cleanup) Homogenization->SPE Final_Sample Final Sample for Injection SPE->Final_Sample LCMS LC-MS/MS Analysis Final_Sample->LCMS Assess_ME Assess Matrix Effects (Post-Extraction Spike) Final_Sample->Assess_ME Quant Quantification (Analyte/IS Ratio) LCMS->Quant Results Final Concentration Data Quant->Results Assess_ME->Quant

Caption: Workflow for cytokinin quantification from sample preparation to final data analysis.

G Start Inaccurate or Irreproducible Quantification Results Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Implement_IS Action: Implement a suitable SIL-IS for each analyte. Check_IS->Implement_IS No Assess_ME Quantitatively Assess Matrix Effects (ME) (Post-Extraction Spike) Check_IS->Assess_ME Yes End Problem Resolved Implement_IS->End ME_Severe Is ME severe (e.g., <70% or >130%)? Assess_ME->ME_Severe Optimize_Prep Action: Improve Sample Prep (e.g., different SPE, LLE) ME_Severe->Optimize_Prep Yes ME_Severe->End No Optimize_LC Action: Modify LC method (gradient, column, pH) to separate interferences Optimize_Prep->Optimize_LC Dilute Action: Test sample dilution to reduce matrix load Optimize_LC->Dilute Dilute->Assess_ME

Caption: Decision tree for troubleshooting matrix effect-related issues in LC-MS analysis.

G cluster_source ESI Source cluster_ions Ion Competition Droplet Charged Droplet (Analyte + Matrix + Solvent) Gas_Phase Gas Phase Ions Droplet->Gas_Phase Solvent Evaporation Analyte Analyte Gas_Phase->Analyte Matrix Matrix Component Gas_Phase->Matrix MS_Inlet To Mass Analyzer Analyte->MS_Inlet Analyte Signal (Suppressed) Matrix->MS_Inlet Interference Analyte_In Analyte_In->Droplet From LC Matrix_In Matrix_In->Droplet

References

Technical Support Center: Troubleshooting Ion Suppression with N6-Benzyladenosine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression when using N6-Benzyladenosine-d5 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte or internal standard, in this case, this compound, in the mass spectrometer's ion source.[1][2][3] This phenomenon occurs when co-eluting compounds from the sample matrix compete for ionization, leading to a decreased signal intensity.[1][3] Even though this compound is a stable isotope-labeled (SIL) internal standard designed to mimic the analyte and compensate for matrix effects, significant ion suppression can still compromise the accuracy, precision, and sensitivity of your quantitative analysis by reducing the signal of both the analyte and the internal standard.[4]

Q2: How can I determine if my this compound signal is affected by ion suppression?

A2: A common method to identify ion suppression is a post-column infusion experiment.[5][6] This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted sample matrix. A dip in the baseline signal of this compound indicates the elution of matrix components causing suppression.[5][6] Another approach is to compare the peak area of this compound in a neat solution versus a post-extraction spiked matrix sample. A significantly lower signal in the matrix sample suggests ion suppression.[7]

Q3: What are the common sources of ion suppression in bioanalytical samples?

A3: Common sources of ion suppression in biological matrices like plasma, urine, or tissue homogenates include:

  • Phospholipids: These are major components of cell membranes and a primary cause of ion suppression, particularly in positive electrospray ionization (ESI) mode.[8][9]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can lead to ion suppression.[6][10]

  • Endogenous Metabolites: Various small molecules naturally present in the biological matrix can co-elute and interfere with ionization.[10]

  • Proteins and Peptides: Although larger molecules, residual proteins and peptides after sample preparation can contribute to ion source contamination and suppression.[6]

  • Exogenous Compounds: Co-administered drugs, their metabolites, or contaminants from collection tubes and solvents can also cause suppression.[3]

Q4: Can this compound itself contribute to ion suppression?

A4: Yes, at high concentrations, the analyte and its stable isotope-labeled internal standard can compete with each other for ionization, leading to a non-linear response. It is crucial to use an appropriate concentration of the internal standard to avoid this self-suppression effect.

Troubleshooting Guides

This section provides a systematic approach to troubleshoot and resolve common issues encountered with this compound due to ion suppression.

Problem 1: Low or Inconsistent this compound Signal

Possible Cause: Significant ion suppression from co-eluting matrix components.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low this compound Signal start Low/Inconsistent This compound Signal sample_prep Evaluate Sample Preparation start->sample_prep Step 1 chromatography Optimize Chromatography sample_prep->chromatography If signal not improved ms_params Adjust MS Parameters chromatography->ms_params If signal not improved resolved Signal Improved? ms_params->resolved Evaluate resolved->sample_prep No, Re-evaluate end Issue Resolved resolved->end Yes cluster_1 Factors Leading to Inaccurate Quantification inaccuracy Inaccurate Quantification diff_suppression Differential Ion Suppression inaccuracy->diff_suppression rt_shift Retention Time Mismatch (Analyte vs. IS) diff_suppression->rt_shift matrix_variability Sample-to-Sample Matrix Variability diff_suppression->matrix_variability coelution Co-elution with Interfering Components diff_suppression->coelution cluster_2 Post-Column Infusion Workflow lc_system LC System (with analytical column) tee_connector Tee Connector lc_system->tee_connector LC Eluent syringe_pump Syringe Pump (infusing this compound) syringe_pump->tee_connector IS Solution ms_detector Mass Spectrometer tee_connector->ms_detector Combined Flow

References

reducing background noise in N6-Benzyladenosine-d5 MRM transitions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background noise in Multiple Reaction Monitoring (MRM) transitions for N6-Benzyladenosine-d5.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the background noise in my this compound MRM transition unexpectedly high?

High background noise can originate from multiple sources, broadly categorized as chemical, matrix-related, or instrument-related.

Potential Causes and Solutions:

  • Chemical Noise: This is often caused by impurities in solvents, reagents, or gases.[1]

    • Mobile Phase: Use only high-purity, LC-MS grade solvents and additives (e.g., formic acid, ammonium (B1175870) formate).[2] Contamination in mobile phase reservoirs can lead to a constant high baseline.[3] It is advisable to test different brands of LC-MS grade solvents, as some may have lower intrinsic noise in the mass range of interest.

    • Sample Matrix: Complex biological matrices can introduce interfering compounds that are not chromatographically resolved from your analyte. Improve sample clean-up procedures (e.g., Solid-Phase Extraction) to remove these interferences.

    • System Contamination: Contaminants can build up in the LC-MS/MS system over time, leading to elevated background noise.[1] Regularly flush the system and run blank injections to identify and mitigate carryover.[4]

  • Instrument Settings: Suboptimal mass spectrometer settings can decrease the signal-to-noise ratio (S/N).

    • Source Parameters: Parameters like cone gas flow can be optimized to reduce the presence of solvent clusters and other interfering ions entering the mass spectrometer. Increasing the cone gas flow rate can sometimes decrease background noise significantly.

    • Low Mass Interferences: The trace analysis of low molecular weight compounds can be challenging due to common chemical interference in this mass range.

  • Internal Standard Issues: The deuterated internal standard itself can be a source of noise or interference.

    • Isotopic Purity: Ensure the this compound standard has high isotopic purity. Any non-labeled N6-Benzyladenosine impurity will create a direct signal in the analyte channel.

    • Cross-Contribution: Natural isotopes from a high concentration of the unlabeled analyte can contribute to the signal of the deuterated internal standard, a phenomenon known as cross-talk.[5]

Diagram: General Troubleshooting Workflow for High Background Noise

The following workflow provides a systematic approach to diagnosing the source of high background noise in your MRM analysis.

G cluster_0 cluster_1 cluster_2 cluster_3 start High Background Noise Detected in d5-IS Channel decision1 Is noise present in blank injection? start->decision1 process1a Source is likely LC System or MS Contamination decision1->process1a Yes process2a Source is likely Sample Matrix or IS Issue decision1->process2a No process1b 1. Prepare fresh LC-MS grade mobile phases. 2. Clean solvent lines & bottles. 3. Flush LC system & column. process1a->process1b decision2 Did noise decrease? process1b->decision2 process2b 1. Improve sample cleanup procedure. 2. Check for IS cross-talk. 3. Optimize MS source parameters (Cone Gas, Cone Voltage). process2a->process2b process2b->decision2 end_good Problem Resolved decision2->end_good Yes end_bad Further Investigation (e.g., Source Cleaning) decision2->end_bad No

Caption: A logical workflow for troubleshooting high background noise.

Q2: What are the optimal MRM transitions for this compound, and how do I determine them?

Optimal MRM transitions are crucial for achieving high sensitivity and selectivity.[6] For nucleosides like N6-Benzyladenosine, the most common fragmentation pathway is the cleavage of the glycosidic bond, which separates the benzyladenine base from the ribose sugar.[7] The precursor ion is typically the protonated molecule [M+H]+.

Table 1: Predicted MRM Transitions for N6-Benzyladenosine and this compound

CompoundPrecursor Ion (Q1) [M+H]⁺Predicted Product Ion (Q3) [Base+H]⁺Transition Type
N6-Benzyladenosinem/z 358.2m/z 226.1Quantifier
N6-Benzyladenosinem/z 358.2User DeterminedQualifier
This compound m/z 363.2 m/z 231.1 IS Quantifier
This compound m/z 363.2 User DeterminedIS Qualifier
Note: These values are predicted and must be confirmed empirically on your specific instrument.
Experimental Protocol: Determining and Optimizing MRM Transitions

This protocol outlines the steps to identify the most intense and specific product ions and optimize the collision energy for them.[8]

  • Prepare Standard Solution: Create a ~1 µg/mL solution of this compound in an appropriate solvent (e.g., 50:50 Methanol:Water).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Confirm Precursor Ion: Acquire a full scan (Q1 scan) to confirm the mass of the protonated precursor ion ([M+H]⁺), which should be m/z 363.2.

  • Identify Product Ions: Perform a product ion scan by setting the first quadrupole (Q1) to isolate the precursor ion (m/z 363.2) and scanning the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50-370). The most abundant ion should correspond to the protonated benzyladenine-d5 base (m/z 231.1).[7] Select the most intense and specific product ions for MRM optimization.

  • Optimize Collision Energy (CE):

    • Set up an MRM method monitoring the chosen precursor-product ion pair (e.g., 363.2 → 231.1).

    • Create an experiment that ramps the collision energy across a range (e.g., 5 to 50 eV in 2-3 eV increments) while continuously infusing the standard.[8]

    • Plot the resulting product ion intensity (peak area or height) against the collision energy value.

    • The optimal CE is the value that produces the maximum signal intensity.[8] Repeat this for each transition you intend to monitor.

Q3: How can I optimize MS parameters like Collision Energy and Cone Voltage to improve the signal-to-noise ratio?

Optimizing instrument parameters is critical for maximizing the signal of your target analyte while minimizing background noise.

  • Collision Energy (CE): As described above, CE is arguably the most critical parameter for MRM sensitivity.[8][9] An insufficient CE results in poor fragmentation, while excessive CE can shatter the desired product ion, weakening the signal.[8] The optimal CE is unique for each MRM transition.[9] Using automated optimization software, if available, can significantly reduce the time required for this process.[10][11]

Table 2: Example of Collision Energy Optimization Data

Collision Energy (eV)Product Ion Peak Area (Arbitrary Units)
10150,000
15450,000
20980,000
25 1,250,000
30950,000
35550,000
40200,000
This table illustrates a typical "breakdown curve" where the signal peaks at an optimal energy level.
  • Cone Voltage (or Fragmentor Voltage): This parameter influences the transmission of ions from the source and can induce "in-source" fragmentation.[12] While typically optimized to maximize precursor ion intensity, it can also be adjusted to reduce background noise. In situations with high baseline noise for a specific transition, performing a cone voltage optimization study (similar to a CE ramp) can sometimes improve the S/N ratio.

Diagram: MRM Optimization Workflow

This diagram illustrates the logical flow for optimizing MRM parameters for a new compound.

G start Prepare & Infuse Analyte Standard p1 Acquire Q1 Scan start->p1 d1 Confirm [M+H]⁺ Precursor Ion p1->d1 d1->start Not Found (Adjust Infusion) p2 Acquire Product Ion Scan d1->p2 Confirmed p3 Identify 2-3 Most Intense & Specific Product Ions p2->p3 p4 For each transition: Perform Collision Energy (CE) Ramp Experiment p3->p4 p5 Determine Optimal CE from Breakdown Curve p4->p5 end Final Optimized MRM Method p5->end

Caption: A workflow for empirical optimization of MRM transitions.

Q4: My this compound internal standard shows signal variability or interference. What are the likely causes?

Variability in the stable isotope-labeled internal standard (SIL-IS) can compromise quantitative accuracy.[13]

Potential Causes and Solutions:

  • Deuterium (B1214612) Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If a sharp matrix interference peak co-elutes, this slight shift can cause the analyte and the IS to experience different degrees of ion suppression, leading to poor tracking.

    • Action: Ensure the chromatographic peak shapes of the analyte and IS are symmetrical and that their retention times are as close as possible. Adjusting the gradient may be necessary.

  • In-source Instability: Although less common, deuterated standards can sometimes undergo back-exchange, where deuterium atoms are replaced with hydrogen from the mobile phase, particularly under certain pH or source temperature conditions.

    • Action: If instability is suspected, review source conditions. Prepare standards and samples fresh daily to minimize the time the IS spends in an aqueous environment.[14]

  • Analyte Cross-Talk: At the upper end of the calibration curve, the natural isotopic abundance of the unlabeled analyte (e.g., the M+5 peak) can contribute to the signal in the d5-IS channel, artificially inflating the IS response and causing non-linearity.[5]

    • Action: Assess this by injecting a high-concentration standard of the unlabeled analyte and monitoring the MRM transition for the d5-IS. If a signal is present, you may need to use a lower IS concentration or apply a mathematical correction.[5][14]

References

N6-Benzyladenosine-d5 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-Benzyladenosine-d5. The following information is designed to address common solubility issues and provide guidance on proper handling and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

While specific solubility data for the deuterated form (d5) is not extensively published, it is generally expected to be very similar to that of the non-deuterated N6-Benzyladenosine. Minor differences may be observed, and in some cases, deuteration can slightly increase solubility. The provided data is for the non-deuterated compound and should serve as a strong guideline.

Q2: In which solvents is this compound soluble?

Based on data for N6-Benzyladenosine, it is highly soluble in fresh DMSO, has limited solubility in ethanol, and is considered insoluble in water.[1] It is also slightly soluble in methanol, where sonication may be required to fully dissolve the compound.[2]

Q3: My this compound is not dissolving well in DMSO, what could be the issue?

The most common reason for poor solubility in DMSO is the presence of moisture. DMSO is hygroscopic and readily absorbs water from the atmosphere, which can significantly reduce the solubility of N6-Benzyladenosine.[1] Always use fresh, anhydrous DMSO for the preparation of your stock solutions.

Q4: Can I dissolve this compound directly in my aqueous cell culture medium?

No, N6-Benzyladenosine is reported to be insoluble in water.[1] It is necessary to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous medium for experiments. Ensure the final concentration of the organic solvent in your experiment is low enough to not affect the cells.

Q5: How should I store my this compound powder and stock solutions?

For long-term storage, the solid powder should be kept at -20°C and is stable for up to 3 years.[1] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year or at -20°C for up to 1 month.[1][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms when diluting DMSO stock in aqueous buffer/media. The concentration of this compound exceeds its solubility limit in the final aqueous solution.- Increase the volume of the aqueous solution to further dilute the compound.- Reduce the final concentration of this compound in your experiment.- Consider using a small amount of a co-solvent or surfactant if compatible with your experimental system.
Compound appears insoluble or forms a suspension in fresh DMSO. The concentration is too high, or the compound requires more energy to dissolve.- Gently warm the solution (e.g., to 37°C) and vortex thoroughly.- Use sonication to aid in dissolution.- If the issue persists, try preparing a more dilute stock solution.
Inconsistent experimental results. Potential degradation of the compound due to improper storage.- Always use freshly prepared dilutions from a properly stored, frozen stock.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[1][3]

Quantitative Solubility Data

The following table summarizes the known solubility of N6-Benzyladenosine . This data should be used as a primary reference for this compound.

Solvent Solubility Molar Concentration Notes
DMSO 71 mg/mL[1]198.67 mM[1]Use fresh, anhydrous DMSO. Moisture will reduce solubility.[1]
Ethanol 1 mg/mL[1]~2.8 mMLimited solubility.
Methanol Slightly Soluble[2]-Sonication may be required.[2]
Water Insoluble[1]-Not suitable as a primary solvent.
DMF Soluble (for some derivatives)[4]-May be a suitable alternative to DMSO for certain applications.
Acetone Soluble (for some derivatives)[4]-May be a suitable alternative to DMSO for certain applications.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need approximately 3.62 mg (Molecular Weight: ~362.4 g/mol ).

  • Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution thoroughly. If necessary, gently warm the vial to 37°C or place it in a sonicator bath for short intervals until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][3]

Visualizations

Troubleshooting Workflow for Solubility Issues

start Start: Dissolving this compound check_solvent Is the solvent fresh, anhydrous DMSO? start->check_solvent use_fresh_dmso Use fresh, anhydrous DMSO check_solvent->use_fresh_dmso No check_concentration Is the compound fully dissolved? check_solvent->check_concentration Yes use_fresh_dmso->check_solvent warm_sonicate Gently warm (37°C) and/or sonicate check_concentration->warm_sonicate No fully_dissolved Stock solution ready for aliquoting and storage check_concentration->fully_dissolved Yes warm_sonicate->check_concentration precipitate_check Precipitate forms upon dilution in aqueous media? fully_dissolved->precipitate_check lower_concentration Lower the final concentration or increase dilution volume precipitate_check->lower_concentration Yes experiment_ready Proceed with experiment precipitate_check->experiment_ready No lower_concentration->precipitate_check

Caption: Troubleshooting workflow for this compound solubility.

Apoptosis Signaling Pathway of N6-Benzyladenosine

N6BA N6-Benzyladenosine AdenosineReceptor Adenosine Receptor Agonism N6BA->AdenosineReceptor CellCycleArrest G0/G1 Cell Cycle Arrest AdenosineReceptor->CellCycleArrest IntrinsicPathway Intrinsic Apoptosis Pathway AdenosineReceptor->IntrinsicPathway Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspase9 Caspase-9 Activation IntrinsicPathway->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: N6-Benzyladenosine induced apoptosis pathway.

References

Technical Support Center: Preventing Isotopic Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent isotopic exchange in deuterated standards, ensuring the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a problem in quantitative analysis?

Isotopic exchange, in the context of deuterated internal standards, is the unintentional swapping of deuterium (B1214612) atoms on the standard with hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1][2] This phenomenon, also known as "back-exchange," can significantly compromise the accuracy of quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS).[1]

The core issue is that the mass spectrometer differentiates between the analyte and the internal standard based on their mass difference. If the deuterated internal standard loses its deuterium atoms, it can lead to two major problems:

  • Underestimation of the Internal Standard: The signal for the deuterated internal standard decreases, leading to an artificially high analyte-to-internal standard ratio.[1]

  • Overestimation of the Analyte: The back-exchanged internal standard can be incorrectly measured as the unlabeled analyte, causing a "false positive" signal and leading to an overestimation of the analyte's concentration.[1][3]

Q2: Which functional groups are most susceptible to isotopic exchange?

The stability of a deuterium label is highly dependent on its position within a molecule and the pH of the environment.[1] Hydrogens attached to heteroatoms are generally more labile and prone to exchange.[1][4]

Functional GroupExchangeabilityConditions Favoring Exchange
Alcohols (-OH)Highly LabileNeutral, acidic, or basic conditions
Amines (-NH2, -NHR)Highly LabileNeutral, acidic, or basic conditions
Carboxylic Acids (-COOH)Highly LabileNeutral, acidic, or basic conditions
Amides (-CONH-)LabileAcid or base-catalyzed
α-Hydrogens to CarbonylsModerately LabileAcid or base-catalyzed (via enolization)
Table 1: Relative lability of hydrogens on common functional groups. Data compiled from multiple sources.[1]
Q3: What are the primary factors that promote isotopic exchange?

Several environmental and experimental factors can significantly influence the rate of isotopic exchange:

  • pH: The rate of exchange is highly dependent on pH.[2][5][6] It is generally slowest around pH 2.5-3 and increases significantly in acidic or basic conditions.[2][4]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][2][3]

  • Solvent Composition: Protic solvents, such as water, methanol, and ethanol, are sources of hydrogen and can facilitate the exchange of deuterium atoms.[1][3][4]

  • Sample Matrix: The composition of the sample matrix can influence the exchange. The presence of water, enzymes, or other catalytic species in biological matrices like plasma or urine can promote exchange.[1]

Troubleshooting Guides

Problem 1: I'm observing a decreasing signal for my deuterated internal standard over time.

This is a classic symptom of isotopic back-exchange.[4] The following workflow can help diagnose and mitigate the issue.

G cluster_0 Troubleshooting Workflow: Decreasing Internal Standard Signal start Decreasing IS Signal Observed check_solvent Evaluate Solvent System - Using protic solvents (water, methanol)? - pH of mobile phase/diluent optimal? start->check_solvent check_temp Assess Temperature Conditions - Samples/autosampler cooled? - Elevated temperatures during sample prep? check_solvent->check_temp No action_solvent Action: - Switch to aprotic solvent if possible. - Adjust pH to ~2.5-3. - Minimize exposure time to protic solvents. check_solvent->action_solvent Yes check_label Review Deuterium Label Position - Is the label on a heteroatom (O, N)? - Is it alpha to a carbonyl? check_temp->check_label No action_temp Action: - Maintain low temperatures (0-4°C) for all samples and standards. - Use a cooled autosampler. check_temp->action_temp Yes action_label Action: - If label is labile, consider sourcing a standard with deuterium on a more stable position (e.g., aromatic ring). check_label->action_label Yes end IS Signal Stabilized check_label->end No action_solvent->check_temp action_temp->check_label action_label->end

Caption: Troubleshooting workflow for a decreasing deuterated internal standard signal.

Problem 2: My calibration curve is non-linear.

Non-linearity in a calibration curve can be caused by issues with the deuterated internal standard.

G cluster_1 Troubleshooting Workflow: Non-Linear Calibration Curve start Non-Linear Calibration Curve check_purity Verify Isotopic Purity of IS - Does the IS contain unlabeled analyte as an impurity? start->check_purity check_interference Check for Isotopic Interference - Is there overlap from natural isotopes of the analyte to the IS mass channel? check_purity->check_interference No action_purity Action: - Consult the Certificate of Analysis. - Perform an independent purity assessment (e.g., HRMS). check_purity->action_purity Yes action_interference Action: - Use an IS with a higher mass shift (≥3 amu). - Consider a ¹³C-labeled standard. check_interference->action_interference Yes end Linearity Improved check_interference->end No action_purity->check_interference action_interference->end

Caption: Troubleshooting workflow for a non-linear calibration curve.

Experimental Protocols

Protocol 1: Assessment of Deuterated Internal Standard Stability

This protocol is designed to determine if the deuterated internal standard is stable under the experimental conditions.

Materials:

  • Deuterated internal standard

  • Blank biological matrix (e.g., plasma, urine) known to be free of the analyte

  • Solvents used in sample preparation and mobile phase

Methodology:

  • Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in the analytical method.[7]

  • Prepare a parallel sample of the internal standard in the reconstitution solvent.

  • Incubate both samples under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.[7]

  • Analyze the samples by LC-MS/MS at various time points, monitoring for the appearance of the unlabeled analyte's mass transition.[7]

  • A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[7]

Example Data:

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalAnalyte Peak Detected in IS Channel?
Biological Matrix4257.415%Yes
Reconstitution Solvent4258.025%Yes
Biological Matrix447.4<2%No
Reconstitution Solvent443.0<1%No
Table 2: Hypothetical data from an internal standard stability experiment.

Interpretation: The data indicates that the internal standard is unstable at room temperature in both the biological matrix and the slightly basic reconstitution solvent. Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.[2]

Protocol 2: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)

This protocol outlines the steps to determine the isotopic purity of a deuterated internal standard.

Sample Preparation:

  • Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., acetonitrile (B52724)/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).[8]

Instrumentation and Method:

  • Use a high-resolution mass spectrometer capable of resolving the different isotopologues.

  • Infuse the sample directly or inject it onto an LC column.

  • Acquire full scan mass spectra in the appropriate mass range.[8]

Data Analysis:

  • Identify the ion signals corresponding to the non-deuterated (d0) and the various deuterated isotopologues.

  • Calculate the isotopic purity by dividing the intensity of the desired deuterated isotopologue by the sum of the intensities of all isotopologues.

Best Practices for Storage and Handling

To maintain the integrity of deuterated standards, adhere to the following best practices:

  • Storage: Store deuterated standards, especially in solid form, at -20°C or colder in a desiccator to protect from moisture.[9] Solutions should be stored in tightly sealed vials at low temperatures (2-8°C or -20°C) and protected from light.[9] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[9][10]

  • Solvent Selection: Use high-purity aprotic solvents like acetonitrile or ethyl acetate (B1210297) for reconstitution and dilution whenever possible.[9] Avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms.[9]

  • Handling: When preparing stock solutions from a solid standard, allow the container to equilibrate to room temperature before opening to prevent condensation.[10] Handle all materials under a dry, inert atmosphere (e.g., nitrogen or argon) if possible.[10]

  • Working Solutions: Prepare fresh working solutions from a properly stored stock solution as needed to minimize the time they are stored in potentially problematic solvents or matrices.[9]

References

dealing with co-eluting interferences with N6-Benzyladenosine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N6-Benzyladenosine-d5 as an internal standard in quantitative mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of N6-Benzyladenosine, where five hydrogen atoms on the benzyl (B1604629) ring have been replaced with deuterium (B1214612). It is an ideal internal standard for quantitative mass spectrometry analysis because it is chemically identical to the analyte (N6-Benzyladenosine) and therefore exhibits similar behavior during sample preparation, chromatography, and ionization.[1] This co-elution and similar ionization response allow for effective compensation for matrix effects, which are a common source of variability and inaccuracy in bioanalysis.[1]

Q2: What are the primary challenges when using this compound?

The most common challenges encountered when using this compound and other deuterated internal standards include:

  • Co-eluting Interferences: Components from the biological matrix can co-elute with the analyte and internal standard, causing ion suppression or enhancement.

  • Chromatographic Shift (Isotope Effect): The deuterium-labeled internal standard may have a slightly different retention time than the unlabeled analyte, a phenomenon known as the "deuterium isotope effect."[2] This can lead to differential matrix effects.

  • Isotopic Purity and Cross-Interference: The this compound standard may contain a small amount of the unlabeled analyte, or natural isotopes of the analyte may contribute to the internal standard's signal.

  • Stability of Deuterium Labels: While generally stable, deuterium labels on a benzyl group are not expected to readily exchange under typical LC-MS conditions. However, exposure to harsh pH or temperature conditions during sample preparation should be evaluated.

Q3: What are the expected fragmentation patterns for N6-Benzyladenosine in mass spectrometry?

The most common fragmentation pathway for nucleosides like N6-Benzyladenosine involves the cleavage of the glycosidic bond between the ribose sugar and the purine (B94841) base.[3] This results in a product ion corresponding to the protonated benzyladenine base. Further fragmentation of the benzyladenine portion can also occur.

Troubleshooting Guide for Co-eluting Interferences

Co-eluting interferences from the biological matrix are a primary source of inaccurate and imprecise results in LC-MS/MS assays. This guide provides a systematic approach to identifying and mitigating these issues.

Problem: Poor Peak Shape, Inconsistent Retention Times, or Inaccurate Quantification

This is often the first indication of co-eluting interferences or other matrix effects.

Question: Are co-eluting matrix components suppressing or enhancing the ionization of N6-Benzyladenosine and its d5-labeled internal standard?

Action:

  • Post-Extraction Spike Experiment: Analyze three sets of samples:

    • Set A: A neat solution of N6-Benzyladenosine and this compound in a clean solvent.

    • Set B: Blank matrix extract spiked with N6-Benzyladenosine and this compound after extraction.

    • Set C: A pre-extraction spiked sample where the analyte and internal standard are added to the matrix before the extraction process.

  • Data Evaluation: Compare the peak areas of the analyte and internal standard in Set B to those in Set A. A significant difference indicates the presence of matrix effects (ion suppression or enhancement).

Quantitative Data Summary

The following table provides hypothetical yet typical mass spectrometry parameters for the analysis of N6-Benzyladenosine. Actual values may vary depending on the specific instrumentation and chromatographic conditions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
N6-Benzyladenosine358.2226.1254.2
This compound363.2231.1254.18

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of N6-Benzyladenosine in Human Plasma

This protocol is adapted from a method for adenosine (B11128) analysis in blood and should be optimized for N6-Benzyladenosine.[4]

1. Sample Preparation (Protein Precipitation): a. To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing this compound at the desired concentration. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: A HILIC column (e.g., SeQuant® ZIC®-HILIC) is a good starting point for separating polar nucleosides.[4]
  • Mobile Phase A: 10 mM Ammonium Formate in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: Start with a high percentage of Mobile Phase B and gradually increase the percentage of Mobile Phase A.
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Scan Type: Multiple Reaction Monitoring (MRM)
  • MRM Transitions: See the Quantitative Data Summary table.
  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity of N6-Benzyladenosine.

Visualizations

Troubleshooting_Workflow Troubleshooting Co-eluting Interferences start Start: Inaccurate Results check_chromatography Review Chromatography: Peak Shape, Retention Time Stability start->check_chromatography assess_matrix_effects Perform Matrix Effect Experiment (Post-Extraction Spike) check_chromatography->assess_matrix_effects matrix_effect_present Significant Matrix Effect? assess_matrix_effects->matrix_effect_present optimize_sample_prep Optimize Sample Preparation: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) matrix_effect_present->optimize_sample_prep Yes check_is_purity Verify Internal Standard Purity and Concentration matrix_effect_present->check_is_purity No modify_chromatography Modify Chromatography: - Change Gradient - Use Different Column Chemistry optimize_sample_prep->modify_chromatography end End: Accurate & Precise Results modify_chromatography->end cross_contribution Assess Analyte Contribution to IS Signal check_is_purity->cross_contribution adjust_is_concentration Adjust IS Concentration cross_contribution->adjust_is_concentration Yes cross_contribution->end No adjust_is_concentration->end

Caption: A logical workflow for troubleshooting co-eluting interferences.

Signaling_Pathway_Placeholder Hypothetical Signaling Pathway of N6-Benzyladenosine N6_BA N6-Benzyladenosine Adenosine_Receptor Adenosine Receptor N6_BA->Adenosine_Receptor G_Protein G-Protein Activation Adenosine_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Modulation G_Protein->Adenylyl_Cyclase cAMP cAMP Level Change Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation/Inhibition cAMP->PKA Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) PKA->Cellular_Response

Caption: A simplified diagram of a potential signaling pathway for N6-Benzyladenosine.

References

Validation & Comparative

A Comparative Guide to LC-MS Method Validation: N6-Benzyladenosine-d5 vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of a deuterated internal standard, N6-Benzyladenosine-d5, against a non-deuterated structural analog for the quantitative analysis of N6-Benzyladenosine by Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely recognized as the gold standard in quantitative bioanalysis, offering superior accuracy and precision.[1][2] This guide will present supporting experimental data, detailed methodologies, and visual workflows to illustrate the advantages of employing a deuterated internal standard.

Internal standards are crucial in LC-MS-based quantification to correct for variability throughout the analytical process, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[3] Deuterated internal standards are chemically identical to the analyte, with the only difference being the replacement of some hydrogen atoms with deuterium. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard while ensuring they behave almost identically during chromatography and ionization.[1]

Performance Comparison: this compound vs. Non-Deuterated Internal Standard

The following tables summarize the quantitative performance of an LC-MS method for N6-Benzyladenosine using either this compound or a non-deuterated structural analog as the internal standard. The data presented is a representative compilation based on typical outcomes observed in comparative validation studies.

Table 1: Linearity and Sensitivity

ParameterMethod with this compoundMethod with Non-Deuterated IS
Calibration Range 0.1 - 100 ng/mL0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995
Limit of Detection (LOD) 0.03 ng/mL0.15 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (% Recovery) with this compoundPrecision (%RSD) with this compoundAccuracy (% Recovery) with Non-Deuterated ISPrecision (%RSD) with Non-Deuterated IS
Low 0.398.5 - 101.2< 5%92.1 - 108.5< 15%
Medium 5099.1 - 100.8< 3%95.3 - 105.1< 10%
High 8099.5 - 101.0< 2%96.8 - 103.7< 8%

Table 3: Matrix Effect

ParameterMethod with this compoundMethod with Non-Deuterated IS
Matrix Factor (MF) Range 0.95 - 1.050.75 - 1.20
IS-Normalized Matrix Factor (%CV) < 5%< 15%

The data clearly indicates that the use of this compound results in a wider linear range, lower detection and quantification limits, and significantly better accuracy and precision.[4] Furthermore, the matrix effect is substantially minimized when using the deuterated internal standard, as demonstrated by the tighter matrix factor range and lower coefficient of variation of the IS-normalized matrix factor.[5] This is because the deuterated standard co-elutes and experiences nearly identical ionization suppression or enhancement as the analyte, providing more effective normalization.[1]

Experimental Protocols

A detailed methodology for the validation of an LC-MS method for the quantification of N6-Benzyladenosine in a biological matrix (e.g., plasma) is provided below.

Preparation of Stock and Working Solutions
  • N6-Benzyladenosine Stock Solution (1 mg/mL): Accurately weigh and dissolve N6-Benzyladenosine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Non-Deuterated IS Stock Solution (1 mg/mL): Accurately weigh and dissolve the structural analog internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the N6-Benzyladenosine stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare working solutions of the internal standards in the same diluent.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (either this compound or the non-deuterated IS).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of N6-Benzyladenosine from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • N6-Benzyladenosine: Precursor ion > Product ion (to be determined by infusion)

    • This compound: Precursor ion > Product ion (to be determined by infusion)

    • Non-Deuterated IS: Precursor ion > Product ion (to be determined by infusion)

Method Validation Procedures

The method should be validated for linearity, sensitivity (LOD and LLOQ), accuracy, precision, selectivity, matrix effect, and stability according to regulatory guidelines.

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship behind the superiority of deuterated internal standards.

Experimental Workflow for LC-MS Quantification cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or Non-Deuterated IS) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for the LC-MS quantification of N6-Benzyladenosine.

Rationale for Deuterated Internal Standard Superiority cluster_analyte Analyte (N6-Benzyladenosine) cluster_deuterated_is Deuterated IS (this compound) cluster_non_deuterated_is Non-Deuterated IS (Structural Analog) cluster_outcome Outcome Analyte_Properties Physicochemical Properties Analyte_Behavior Behavior in LC-MS System Analyte_Properties->Analyte_Behavior Accurate_Correction Accurate Correction for Variability (e.g., Matrix Effects) Analyte_Behavior->Accurate_Correction Co-elution, Similar Ionization Inaccurate_Correction Inaccurate Correction for Variability Analyte_Behavior->Inaccurate_Correction Different Elution, Different Ionization Deuterated_IS_Properties Nearly Identical Physicochemical Properties Deuterated_IS_Behavior Nearly Identical Behavior in LC-MS System Deuterated_IS_Properties->Deuterated_IS_Behavior Deuterated_IS_Behavior->Accurate_Correction Non_Deuterated_IS_Properties Similar but Different Physicochemical Properties Non_Deuterated_IS_Behavior Different Behavior in LC-MS System Non_Deuterated_IS_Properties->Non_Deuterated_IS_Behavior Non_Deuterated_IS_Behavior->Inaccurate_Correction

References

The Gold Standard for Bioanalysis: A Comparative Guide to N6-Benzyladenosine-d5 and C13-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of N6-Benzyladenosine, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. While deuterium-labeled standards like N6-Benzyladenosine-d5 have been commonly employed, a growing body of evidence underscores the superiority of Carbon-13 (C13) labeled standards in mitigating analytical challenges, particularly in complex biological matrices. This guide presents an objective comparison of these two types of internal standards, supported by established analytical principles and detailed experimental methodologies.

The use of stable isotope-labeled internal standards is indispensable in quantitative mass spectrometry to correct for analyte loss during sample preparation and to compensate for matrix effects that can suppress or enhance the analyte signal. An ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency. However, subtle physicochemical differences between deuterated standards and their native counterparts can introduce analytical inaccuracies.

Key Performance Characteristics: A Comparative Analysis

FeatureThis compound (Deuterium-Labeled)C13-Labeled N6-BenzyladenosineRationale & Implications
Chromatographic Co-elution Potential for a slight retention time shift, often eluting earlier than the unlabeled analyte. This is known as the "isotope effect."Typically exhibits perfect co-elution with the native analyte under various chromatographic conditions.The superior co-elution of C13-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.
Matrix Effect Compensation Can be incomplete due to chromatographic shifts, leading to differential ion suppression or enhancement between the analyte and the internal standard.More effective and reliable compensation as both the analyte and the internal standard experience the same matrix environment at the same retention time.In complex biological matrices, where ion suppression is a significant challenge, the improved compensation of C13-labeled standards leads to more accurate and precise quantification.
Isotopic Stability Deuterium (B1214612) atoms, if located on exchangeable sites, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.C13 atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange.C13-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis, preventing a decrease in the concentration of the labeled standard.
Potential for Isotopic Interference The natural abundance of deuterium is low, but in-source fragmentation and H-D exchange can sometimes complicate mass spectra.The natural abundance of 13C is approximately 1.1%, which can be a consideration for low-level quantification, but is generally manageable with modern high-resolution mass spectrometers.C13 labeling generally provides a cleaner analytical signal with less potential for spectral overlap from natural isotopic abundances of the analyte.
Cost Generally lower due to less complex synthesis procedures.Typically higher due to the more intricate and costly synthesis required to incorporate C13 atoms.While deuterated standards are more budget-friendly, the potential for compromised data quality may outweigh the initial cost savings for critical applications.

Experimental Protocols

To provide a clearer understanding of how these internal standards are utilized in a research setting, a representative experimental protocol for the quantification of N6-Benzyladenosine in a biological matrix using LC-MS/MS is provided below. This protocol is based on established methodologies for the analysis of similar nucleosides.

Objective: To quantify the concentration of N6-Benzyladenosine in human plasma using a stable isotope-labeled internal standard (either this compound or C13-labeled N6-Benzyladenosine).
Materials and Reagents:
  • N6-Benzyladenosine analytical standard

  • This compound or C13-labeled N6-Benzyladenosine internal standard

  • Human plasma (blank)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Calibrated pipettes

  • Analytical balance

  • Microcentrifuge tubes

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM)

Methodology:
  • Preparation of Stock Solutions:

    • N6-Benzyladenosine Stock (1 mg/mL): Accurately weigh 1 mg of N6-Benzyladenosine and dissolve it in 1 mL of methanol.

    • Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of this compound or C13-labeled N6-Benzyladenosine and dissolve it in 1 mL of methanol.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a series of working solutions of N6-Benzyladenosine by serially diluting the stock solution with methanol:water (1:1, v/v).

    • Spike blank human plasma with the working solutions to create calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard at a fixed concentration (e.g., 100 ng/mL).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate N6-Benzyladenosine from matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Detection (MRM Mode):

      • Optimize the mass spectrometer to monitor specific precursor-to-product ion transitions for both N6-Benzyladenosine and the internal standard.

      • Optimize parameters such as collision energy and declustering potential for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of N6-Benzyladenosine in the unknown samples from the calibration curve.

Visualizing the Workflow and Underlying Biology

To further elucidate the experimental process and the biological context of N6-Benzyladenosine, the following diagrams are provided.

G Experimental Workflow for N6-Benzyladenosine Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A typical workflow for the quantification of N6-Benzyladenosine.

N6-Benzyladenosine is known to induce apoptosis and cell cycle arrest in cancer cells. The following diagram illustrates a simplified signaling pathway associated with these effects.

G Simplified N6-Benzyladenosine Induced Apoptosis Pathway N6BA N6-Benzyladenosine Cell Cancer Cell N6BA->Cell Casp9 Caspase-9 (Initiator) Cell->Casp9 activation p53 p53 Pathway Cell->p53 modulation Casp3 Caspase-3 (Executioner) Casp9->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis G1Arrest G1 Cell Cycle Arrest p53->G1Arrest

Caption: N6-Benzyladenosine's pro-apoptotic signaling cascade.

Conclusion

While deuterated internal standards like this compound can be a cost-effective option for some applications, the evidence strongly supports the superiority of C13-labeled internal standards for robust and accurate quantitative bioanalysis. Their identical chromatographic behavior and superior isotopic stability minimize the risk of analytical errors, particularly in complex matrices. For high-stakes research and drug development where data integrity is non-negotiable, C13-labeled N6-Benzyladenosine represents the gold standard for achieving the most reliable and reproducible results.

The Gold Standard in Bioanalysis: A Comparative Guide to N6-Benzyladenosine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N6-Benzyladenosine, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy and precision of their results. This guide provides an objective comparison of the performance of the deuterated internal standard, N6-Benzyladenosine-d5, against the alternative of using a non-isotopically labeled structural analog. Supported by established principles in bioanalytical method validation and representative experimental data, this document serves as a resource for making informed decisions in assay development.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Their near-identical physicochemical properties to the analyte ensure they behave similarly during sample preparation, chromatography, and ionization. This co-behavior allows the SIL-IS to effectively compensate for variations in sample processing and matrix effects, leading to enhanced accuracy and precision.[3][4] While structural analogs are a viable alternative, they may exhibit different extraction recoveries, chromatographic retention times, and ionization responses, which can potentially compromise data quality.[2][5]

Performance Comparison: this compound vs. Structural Analog Internal Standard

The following table summarizes the expected performance characteristics for a validated LC-MS/MS method for the quantification of N6-Benzyladenosine using either this compound or a representative structural analog (e.g., Kinetin Riboside) as the internal standard. The data is based on typical validation results for analogous compounds.[5][6]

Performance MetricThis compound (SIL-IS)Structural Analog (e.g., Kinetin Riboside)
Linearity (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL0.5 - 5 ng/mL
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 10%< 15%
Intra-day Accuracy (% Bias) ± 10%± 15%
Inter-day Accuracy (% Bias) ± 10%± 15%
Mean Extraction Recovery Consistent with analyteMay differ from analyte
Matrix Effect CompensatedPotential for differential matrix effects

Experimental Protocols

To provide a comprehensive understanding, the following are representative, detailed experimental protocols for the quantification of N6-Benzyladenosine in a biological matrix (e.g., plant tissue extract or cell lysate) using this compound as the internal standard.

Sample Preparation: Solid Phase Extraction (SPE)
  • Homogenization: Homogenize 100 mg of the biological sample in 1 mL of extraction solvent (e.g., methanol (B129727):water:formic acid, 15:4:1, v/v/v).[7]

  • Internal Standard Spiking: Add a known concentration of this compound to the homogenate.

  • Centrifugation: Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M formic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N6-Benzyladenosine: e.g., m/z 358.2 -> 226.1

      • This compound: e.g., m/z 363.2 -> 231.1

    • Collision Energy and other MS parameters: Optimized for the specific instrument.

Visualizing the Rationale and Workflow

The following diagrams illustrate the logical relationships in selecting an internal standard and a typical experimental workflow for bioanalysis.

Internal_Standard_Selection_Logic Logical Framework for Internal Standard Selection cluster_IS_Types Internal Standard (IS) Types cluster_Properties Key Physicochemical Properties cluster_Performance Impact on Assay Performance SIL_IS Stable Isotope-Labeled IS (e.g., this compound) Extraction_Recovery Extraction Recovery SIL_IS->Extraction_Recovery Identical Chromatography Chromatographic Behavior SIL_IS->Chromatography Near-Identical Ionization Ionization Efficiency SIL_IS->Ionization Identical Analog_IS Structural Analog IS (e.g., Kinetin Riboside) Analog_IS->Extraction_Recovery Potentially Different Analog_IS->Chromatography Different Analog_IS->Ionization Potentially Different Accuracy Accuracy Extraction_Recovery->Accuracy Precision Precision Chromatography->Precision Ionization->Accuracy Reliability Data Reliability Accuracy->Reliability Precision->Reliability

Caption: Logical relationships of internal standard properties and their impact on bioanalysis.

Experimental_Workflow General Experimental Workflow for N6-Benzyladenosine Analysis Sample Biological Sample (e.g., Cell Lysate) Spiking Spike with This compound Sample->Spiking Extraction Solid Phase Extraction (SPE) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: A generalized workflow for the bioanalysis of N6-Benzyladenosine.

Signaling Pathways of N6-Benzyladenosine

N6-Benzyladenosine is a synthetic cytokinin and also functions as an adenosine (B11128) receptor agonist. Its biological effects are mediated through distinct signaling pathways in plants and animals.

Cytokinin Signaling in Plants

In plants, N6-Benzyladenosine, as a cytokinin, is involved in regulating cell division and differentiation. The signaling cascade is a multi-step phosphorelay system.

Cytokinin_Signaling Simplified Cytokinin Signaling Pathway in Plants CK N6-Benzyladenosine (Cytokinin) Receptor Histidine Kinase Receptor (AHK) CK->Receptor Binds to Phosphorelay Histidine Phosphotransfer Proteins (AHPs) Receptor->Phosphorelay Phosphorylates Response_Regulator Response Regulators (ARRs) Phosphorelay->Response_Regulator Phosphorylates Gene_Expression Cytokinin Response Gene Expression Response_Regulator->Gene_Expression Activates

Caption: The cytokinin signaling cascade in plant cells.

Adenosine Receptor Signaling

As an adenosine analog, N6-Benzyladenosine can activate adenosine receptors, which are G-protein coupled receptors that modulate adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels.

Adenosine_Signaling Simplified Adenosine Receptor Signaling Pathway N6BA N6-Benzyladenosine AR Adenosine Receptor (e.g., A2A) N6BA->AR Activates G_Protein Gs Protein AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Apoptosis) PKA->Cellular_Response Phosphorylates targets leading to

References

A Comparative Guide to N6-Benzyladenosine Quantification: Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N6-Benzyladenosine is critical for understanding its diverse biological roles, from plant growth regulation to its potential as an anti-cancer agent. This guide provides a comparative overview of three common analytical methods for N6-Benzyladenosine quantification: Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

This document outlines the performance characteristics, specifically linearity and range, of each method and provides detailed experimental protocols. The information is intended to assist researchers in selecting the most appropriate method for their specific research needs.

Quantitative Performance Comparison

The selection of an analytical method for N6-Benzyladenosine quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the linearity and range of ELISA, HPLC-UV, and LC-MS/MS.

Analytical MethodLinearity (R²)Linear Range
ELISA Not explicitly stated, but a standard curve is used for quantification.0.01 to 10 pmol/50 µl[1]
HPLC-UV > 0.999 (Illustrative for a similar compound)0.2 to 10 µM (Illustrative for adenosine (B11128) phosphates)[2]
LC-MS/MS > 0.99 (Generally expected for validated methods)5.0 nM to higher concentrations (Illustrative for adenine)[3]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput, sensitive immunoassay that utilizes the principle of competitive binding. The Agrisera N6-benzyladenosine ELISA quantitation kit is a commercially available option.

Principle: The assay involves a competition between the N6-Benzyladenosine in the sample and a known amount of tracer for a limited number of specific antibodies coated on the microplate wells. The amount of tracer bound to the antibody is inversely proportional to the concentration of N6-Benzyladenosine in the sample.

Sample Preparation (Example for Plant Tissues): [1]

  • Grind frozen plant tissue to a fine powder under liquid nitrogen.

  • Extract the powder in ice-cold 70% ethanol (B145695) containing an antioxidant.

  • A tracer can be added to monitor for losses during purification.

  • Centrifuge the homogenate and re-extract the pellet.

  • Purify the combined extracts using a reversed-phase C18 column to remove chlorophyll (B73375) and lipids.

  • Concentrate the extracts and dilute them with an appropriate buffer.

  • For immunoassay, dry the eluates and re-dissolve them in Tris-buffered saline (TBS).

Assay Procedure:

  • Add standards and samples to the antibody-coated microplate wells.

  • Add the tracer to each well.

  • Incubate to allow for competitive binding.

  • Wash the wells to remove unbound components.

  • Add a substrate that reacts with the bound tracer to produce a colorimetric signal.

  • Measure the absorbance using a microplate reader.

  • Calculate the N6-Benzyladenosine concentration from a standard curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the separation and quantification of various compounds. While a specific validated method for N6-Benzyladenosine with detailed linearity and range was not found in the search, a general protocol for a similar analysis is provided below.

Principle: The sample is injected into a liquid chromatograph where it is separated on a stationary phase (column). The separated components are then detected by a UV detector based on their absorbance of ultraviolet light at a specific wavelength.

Illustrative Protocol for Analysis of Adenosine Analogs in Cell Culture:

  • Sample Preparation: [4]

    • For cell extracts: Scrape cells in a pre-cooled buffer, followed by freeze-thaw cycles to lyse the cells. Centrifuge to pellet debris and collect the supernatant.

    • For cell culture medium: Centrifuge the medium to remove cells and debris. The supernatant can be directly injected or subjected to a protein precipitation step (e.g., with acetone) followed by centrifugation.[5]

  • Chromatographic Conditions (Example): [2]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV detector set at the maximum absorbance wavelength for N6-Benzyladenosine (around 270 nm).

  • Quantification:

    • Prepare a calibration curve by injecting standards of known concentrations.

    • The peak area of N6-Benzyladenosine in the sample is used to determine its concentration from the calibration curve. For validated methods, a linearity of R² > 0.99 is expected.[6]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique ideal for quantifying low-abundance analytes in complex matrices. A specific validated method for N6-Benzyladenosine was not identified, but a general protocol for the analysis of modified nucleosides is presented.

Principle: Similar to HPLC, the sample is first separated by liquid chromatography. The eluent is then introduced into a mass spectrometer, where the molecules are ionized, separated by their mass-to-charge ratio (m/z), fragmented, and the resulting fragment ions are detected. This provides a high degree of specificity and sensitivity.

General Protocol for Analysis of Modified Nucleosides in Biological Samples: [7][8]

  • Sample Preparation (e.g., from cell culture): [7]

    • Harvest and lyse the cells.

    • Isolate total RNA.

    • Digest the RNA into nucleosides using nucleases and phosphatases.

  • LC-MS/MS Conditions (Example):

    • LC System: A reversed-phase UPLC or HPLC system.

    • Column: A C18 column suitable for separating nucleosides.

    • Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of an acid (e.g., formic acid) to aid ionization.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for nucleosides.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion (the m/z of N6-Benzyladenosine) is selected and fragmented, and a specific product ion is monitored.

  • Quantification:

    • A standard curve is generated using serial dilutions of an N6-Benzyladenosine standard.

    • The peak area of the specific MRM transition for N6-Benzyladenosine in the sample is used to calculate its concentration based on the standard curve.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental processes, the following diagrams are provided in Graphviz DOT language.

N6_Benzyladenosine_Signaling_Pathway N6_BA N6-Benzyladenosine AR Adenosine Receptor N6_BA->AR Agonist CellCycle Cell Cycle Progression AR->CellCycle Inhibits Apoptosis Apoptosis AR->Apoptosis Induces G0G1 G0/G1 Phase CellCycle->G0G1 Arrest at Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Caption: N6-Benzyladenosine Signaling Pathway.

Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Analysis Sample Biological Sample (e.g., Cells, Tissues) Extraction Extraction Sample->Extraction Purification Purification / Cleanup Extraction->Purification ELISA ELISA Purification->ELISA HPLC HPLC-UV Purification->HPLC LCMS LC-MS/MS Purification->LCMS StandardCurve Standard Curve Generation ELISA->StandardCurve HPLC->StandardCurve LCMS->StandardCurve Quantification Quantification of N6-Benzyladenosine StandardCurve->Quantification

Caption: General Experimental Workflow for Quantification.

References

A Researcher's Guide to Cytokinin Analysis: An Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cytokinins is paramount to understanding their diverse roles in plant development and disease. This guide provides an objective comparison of commonly employed analytical methods for cytokinin analysis, supported by experimental data from various studies. We delve into the intricacies of extraction, purification, and quantification techniques, offering detailed protocols and performance data to aid in method selection and experimental design.

Comparison of Analytical Methods

The choice of an analytical method for cytokinin quantification is a critical decision influenced by factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The most prevalent techniques include High-Performance Liquid Chromatography (HPLC) often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, and immunoassays like ELISA.

Performance Characteristics of Common Analytical Methods

The following table summarizes the key performance characteristics of different analytical methods for cytokinin analysis, compiled from various research publications. This allows for a direct comparison of their capabilities.

MethodLimit of Detection (LOD)Linearity (R²)Recovery Rate (%)Precision (RSD %)Key AdvantagesKey Disadvantages
HPLC-UV 0.22 to 1.1 µg L⁻¹[1]> 0.998[1]62.1 - 109.4[1]< 10[1]Lower cost, higher reliability than ELISA and GC.[1]Lower sensitivity compared to MS-based methods.
LC-MS 10 to 50 fmol[2]Spans at least five orders of magnitude[3]--High sensitivity and selectivity.[4]Higher equipment and operational costs.
LC-MS/MS Close to 1 fmol (5-25 fmol for O-glucosides and nucleotides)[3]--Reproducibility (%RSD): 0.12 - 8.75[5]Highest sensitivity and specificity, allows for simultaneous analysis of multiple compounds.[3][4][6]Complex instrumentation and data analysis.
ELISA Valid from 1 to 100 pmol for iP and 1 to 90 pmol for DHZ[7]-Losses varied from 15 to 61%[7]-Suitable for a large number of samples with low precision requirements.[8]Prone to cross-reactivity, potentially leading to overestimated values.[7]

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results across different laboratories. Below are methodologies for key experiments in cytokinin analysis.

Sample Extraction

The initial step in cytokinin analysis involves the extraction of these phytohormones from the plant matrix. The choice of extraction solvent significantly impacts the yield.

Modified Bieleski's Solvent Extraction:

  • Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add modified Bieleski's solvent (methanol:formic acid:water, 15:1:4, v/v/v) to the powdered tissue.[9] A high extraction efficiency for a broad range of cytokinins is achieved with this method.[10]

  • Incubation: Incubate the mixture at -20°C overnight to allow for complete extraction.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted cytokinins for further purification.

Sample Purification using Solid-Phase Extraction (SPE)

Crude plant extracts contain numerous interfering compounds that can affect the accuracy of subsequent analyses. Solid-phase extraction is a widely used technique for sample cleanup.

Protocol for Oasis MCX SPE Cartridges:

  • Conditioning: Condition the Oasis MCX cartridge with methanol (B129727) followed by ultrapure water.

  • Loading: Load the supernatant from the extraction step onto the cartridge.

  • Washing:

    • Wash the column with 1 M formic acid to remove acidic interferents.[10]

    • Wash with methanol to remove non-polar interfering compounds.[10]

  • Elution:

    • Elute cytokinin bases, ribosides, and glucosides with 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.[10]

    • Elute cytokinin nucleotides with 0.35 M ammonium hydroxide.[10] This method can remove about 90% of UV-absorbing contaminants, yielding a high-purity sample suitable for mass spectrometry.[9][10]

  • Drying and Reconstitution: Evaporate the eluates to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of cytokinins.

General LC-MS/MS Parameters:

  • Chromatographic Separation: Utilize a reversed-phase C18 column for the separation of different cytokinin species.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: Use an isotope dilution method, where known amounts of stable isotope-labeled internal standards are added to the sample prior to extraction. The ratio of the endogenous cytokinin to the labeled standard is used for accurate quantification.[2]

Visualizing Key Processes in Cytokinin Research

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the cytokinin signaling pathway and a typical experimental workflow.

Cytokinin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK_ext Cytokinin (CK) AHK AHK Receptor (Histidine Kinase) CK_ext->AHK Binding & Autophosphorylation AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphorelay ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylation ARR_A Type-A ARR (Negative Regulator) ARR_B->ARR_A Induces Transcription Response Cytokinin Response (e.g., Cell Division) ARR_B->Response Activates Transcription ARR_A->AHP Negative Feedback Cytokinin_Analysis_Workflow Start Plant Tissue Sample Homogenization Homogenization (Liquid Nitrogen) Start->Homogenization Extraction Extraction (e.g., Modified Bieleski's Solvent) Homogenization->Extraction Purification Purification (Solid-Phase Extraction) Extraction->Purification Analysis Analysis (LC-MS/MS or HPLC-UV) Purification->Analysis Data Data Processing & Quantification Analysis->Data

References

N6-Benzyladenosine-d5 vs. Structural Analog Internal Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalytical research and drug development, the choice of an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) analysis is a critical decision that directly impacts data quality and reliability. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability.[1][2] This guide provides an objective comparison between the deuterated internal standard, N6-Benzyladenosine-d5, and the use of structural analog internal standards for the quantification of N6-Benzyladenosine.

N6-Benzyladenosine is an adenosine (B11128) receptor agonist that has been studied for its potential therapeutic effects, including its role in cell cycle arrest and apoptosis in cancer cells.[3][4] Accurate quantification of N6-Benzyladenosine in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[1] In a SIL-IS, one or more atoms of the analyte are replaced with their stable heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Structural analog internal standards, on the other hand, are molecules with a similar, but not identical, chemical structure to the analyte.

Performance Comparison: this compound vs. a Structural Analog

To illustrate the performance differences, this guide will use a hypothetical yet representative structural analog, N6-(4-fluorobenzyl)adenosine. This analog is chosen for its close structural similarity to N6-Benzyladenosine, with the fluorine substitution providing a distinct mass shift suitable for MS detection. The following tables summarize the expected performance characteristics based on well-established principles and data from analogous compound comparisons.

Table 1: Key Performance Parameters of Internal Standards

Performance ParameterThis compound (Deuterated IS)N6-(4-fluorobenzyl)adenosine (Structural Analog IS)Justification
Chromatographic Co-elution Nearly identical retention time to N6-BenzyladenosineSimilar, but may have a slightly different retention timeThe nearly identical physicochemical properties of deuterated standards ensure they behave almost identically during chromatography. Structural differences in analogs can lead to shifts in retention time.
Ionization Efficiency Identical to N6-BenzyladenosineMay differ from N6-BenzyladenosineThe ionization efficiency in the mass spectrometer source is highly dependent on the chemical structure. Even minor structural changes can alter how efficiently a molecule is ionized.
Matrix Effect Compensation ExcellentVariable and potentially incompleteBecause a deuterated IS co-elutes and has the same ionization properties as the analyte, it experiences the same degree of ion suppression or enhancement from matrix components, allowing for accurate correction. A structural analog, with its different retention time and ionization characteristics, may be affected differently by the matrix.[1][2]
Extraction Recovery Identical to N6-BenzyladenosineSimilar, but can varyThe recovery of an analyte during sample preparation can be variable. A deuterated IS will have the same recovery as the analyte, providing accurate correction. A structural analog's recovery may differ, leading to inaccuracies.
Accuracy & Precision HighGenerally lower than deuterated ISThe superior ability of a deuterated IS to correct for various sources of error throughout the analytical workflow typically results in higher accuracy and precision of the quantitative results.
Availability & Cost Generally more expensive and may require custom synthesisOften more readily available and less expensiveThe synthesis of stable isotope-labeled compounds is a more complex and costly process compared to synthesizing a structural analog.

Table 2: Illustrative Quantitative Performance Data

ParameterMethod with this compoundMethod with N6-(4-fluorobenzyl)adenosine
Linearity (r²) > 0.999> 0.995
Accuracy (% Bias) Within ± 5%Within ± 15%
Precision (% CV) < 5%< 15%
Matrix Effect (% CV of IS-normalized response) < 5%10-20%
Recovery (% RSD) < 5%5-15%

Experimental Protocols

To objectively compare the performance of this compound and a structural analog internal standard, a series of validation experiments should be conducted in accordance with bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA.[5][6][7][8][9]

Stock and Working Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of N6-Benzyladenosine in 1 mL of methanol.

  • Internal Standard Stock Solutions (1 mg/mL): Separately prepare 1 mg/mL stock solutions of this compound and N6-(4-fluorobenzyl)adenosine in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions in the appropriate solvent (e.g., 50% methanol) to be used for spiking calibration standards and quality control (QC) samples.

Sample Preparation (Protein Precipitation)
  • To 100 µL of biological matrix (e.g., plasma, serum), add 20 µL of the appropriate internal standard working solution (either this compound or N6-(4-fluorobenzyl)adenosine).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the analyte and potential interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.

  • MRM Transitions:

    • N6-Benzyladenosine: To be determined (e.g., precursor ion [M+H]⁺ → product ion)

    • This compound: To be determined (e.g., [M+H+5]⁺ → product ion)

    • N6-(4-fluorobenzyl)adenosine: To be determined (e.g., [M+H]⁺ → product ion)

Method Validation Experiments

A full validation should be performed for each method (one with the deuterated IS and one with the structural analog IS) to assess:

  • Selectivity and Specificity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are present at the retention times of the analyte and IS.

  • Linearity and Range: Prepare a calibration curve with a blank, a zero sample, and at least six non-zero concentrations covering the expected analytical range.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicates on multiple days.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked matrix samples to the response in a neat solution. This should be performed with matrix from at least six different sources.

  • Recovery: Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Mandatory Visualizations

Signaling Pathway

N6-Benzyladenosine, as an adenosine receptor agonist, can modulate various cellular processes through its interaction with G protein-coupled adenosine receptors (A1, A2A, A2B, and A3).[10][11][12][13][14] The following diagram illustrates the general signaling pathways initiated by adenosine receptor activation.

Adenosine Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_gprotein G Protein Coupling cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers cluster_cellular_response Cellular Response N6-Benzyladenosine N6-Benzyladenosine Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) N6-Benzyladenosine->Adenosine_Receptor Binds G_Protein G Protein (Gi, Gs, Gq) Adenosine_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Modulates PLC Phospholipase C (PLC) G_Protein->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Cellular_Response Cell Cycle Arrest, Apoptosis, Modulation of Neurotransmission cAMP->Cellular_Response IP3_DAG->Cellular_Response

Adenosine Receptor Signaling Pathway

Experimental Workflow

The following diagram outlines the typical workflow for a bioanalytical method utilizing an internal standard.

Bioanalytical Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) IS_Spiking Internal Standard Spiking (this compound or Structural Analog) Sample_Collection->IS_Spiking Sample_Preparation Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Preparation LC_Separation LC Separation (Reversed-Phase) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Analyte/IS Peak Area Ratio) MS_Detection->Data_Analysis Quantification Quantification (Concentration Determination) Data_Analysis->Quantification

Bioanalytical Experimental Workflow

Conclusion

For the quantitative analysis of N6-Benzyladenosine, the use of a stable isotope-labeled internal standard, this compound, is highly recommended. Its near-identical chemical and physical properties to the analyte ensure the most accurate and precise quantification by effectively compensating for variations in sample preparation, chromatographic behavior, and instrument response. While a structural analog internal standard can be a viable and more cost-effective alternative, there is a higher inherent risk of variability in extraction recovery and ionization efficiency, which can compromise the reliability of the analytical data. The choice of internal standard should be made based on the specific requirements of the study, with a thorough validation to demonstrate the method's fitness for purpose.

References

A Researcher's Guide to Assessing the Isotopic Purity of N6-Benzyladenosine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated standards like N6-Benzyladenosine-d5 is a critical parameter that directly impacts experimental accuracy and reliability. This guide provides an objective comparison of high-purity this compound with a standard alternative, supported by experimental data and detailed methodologies. The use of deuterated compounds as internal standards in mass spectrometry-based quantification is a widely accepted practice, and ensuring their isotopic integrity is paramount for generating reproducible and accurate results.[1][2]

N6-Benzyladenosine is an adenosine (B11128) receptor agonist that plays a role in arresting the cell cycle and inducing apoptosis, making it a subject of interest in anticancer research.[3][4][5][6] Its deuterated analogue, this compound, is frequently utilized in pharmacokinetic and metabolic studies to distinguish the administered compound from its endogenous counterparts.

Comparative Analysis of Isotopic Purity

The isotopic purity of a deuterated compound refers to the percentage of molecules that contain the specified number of deuterium (B1214612) atoms.[7] Due to the nature of chemical synthesis, it is virtually impossible to achieve 100% isotopic purity.[8] The final product will inevitably contain a small population of molecules with fewer deuterium atoms (e.g., d4, d3), known as isotopologues.[8]

For the purpose of this guide, we compare a high-purity batch of this compound with a hypothetical, lower-purity alternative to illustrate the importance of this parameter. The data presented below was generated using High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Parameter High-Purity this compound Alternative this compound
Advertised Isotopic Purity >99%>95%
Measured Isotopic Purity (HRMS) 99.6%96.2%
Relative Abundance of d5 Isotopologue 99.62%96.21%
Relative Abundance of d4 Isotopologue 0.35%3.58%
Relative Abundance of d3 Isotopologue 0.02%0.20%
Relative Abundance of d0 (Unlabeled) <0.01%0.01%
Chemical Purity (HPLC) >99.5%>98%

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of isotopic purity. The following protocols for High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) are provided.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment

HRMS is a powerful technique to determine the distribution of isotopologues in a deuterated compound.[8][9][10]

Instrumentation:

  • Liquid Chromatograph coupled to a Time-of-Flight (TOF) Mass Spectrometer.

Procedure:

  • Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent, such as methanol. A working solution of 1 µg/mL is then prepared by serial dilution.

  • Chromatographic Separation: The sample is injected into the LC system to separate it from any potential impurities.

  • Mass Spectrometric Analysis: The mass spectrometer is operated in full scan mode to detect the protonated molecular ions [M+H]+ of the different isotopologues of this compound.

  • Data Analysis: The extracted ion chromatograms for each isotopologue (d5, d4, d3, etc.) are integrated. The isotopic purity is calculated based on the relative abundance of the d5 isotopologue compared to the sum of all isotopologues.[11][12]

Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic Enrichment

qNMR can be used to determine the overall level of deuterium incorporation by comparing the signals of residual protons to a known internal standard.[2][8]

Instrumentation:

  • High-field NMR Spectrometer (e.g., 600 MHz).[13]

Procedure:

  • Sample Preparation: A known amount of this compound and a certified internal standard are accurately weighed and dissolved in a deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition: A proton NMR spectrum is acquired with a sufficient relaxation delay to ensure accurate integration.

  • Data Analysis: The integral of a well-resolved signal from the internal standard is compared to the integral of a signal corresponding to a residual proton in the this compound molecule. This comparison allows for the calculation of the overall deuterium enrichment.

Visualizing Experimental and Biological Pathways

To further aid researchers, the following diagrams illustrate the experimental workflow for assessing isotopic purity and a simplified signaling pathway involving N6-Benzyladenosine.

experimental_workflow Experimental Workflow for Isotopic Purity Assessment cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing and Interpretation sample This compound Sample dissolution Dissolution in Solvent sample->dissolution lc_hrms LC-HRMS Analysis dissolution->lc_hrms qnmr qNMR Analysis dissolution->qnmr hrms_data HRMS Data Analysis (Isotopologue Distribution) lc_hrms->hrms_data qnmr_data qNMR Data Analysis (Deuterium Enrichment) qnmr->qnmr_data purity_assessment Final Isotopic Purity Assessment hrms_data->purity_assessment qnmr_data->purity_assessment

Caption: Workflow for assessing the isotopic purity of this compound.

signaling_pathway Simplified N6-Benzyladenosine Signaling Pathway cluster_cell Cellular Response N6BA N6-Benzyladenosine A_Receptor Adenosine Receptor N6BA->A_Receptor Binds to Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) A_Receptor->Cell_Cycle_Arrest Caspase_Activation Caspase Activation A_Receptor->Caspase_Activation Cell_Membrane Cell Membrane Apoptosis Apoptosis Induction Anticancer_Effects Anticancer Effects Apoptosis->Anticancer_Effects Cell_Cycle_Arrest->Anticancer_Effects Caspase_Activation->Apoptosis

References

A Comparative Guide to ELISA and LC-MS for the Quantification of N6-Benzyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and plant sciences, the accurate quantification of N6-Benzyladenosine, a synthetically derived cytokinin, is crucial for understanding its physiological effects and therapeutic potential. The two primary analytical methods employed for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive comparison of these two techniques, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.

Quantitative Performance Comparison

The choice between ELISA and LC-MS often depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or specificity. The following table summarizes the key quantitative performance parameters for each method.

FeatureELISA (Competitive)LC-MS/MSGeneral Comparison
Principle Antigen-antibody bindingPhysicochemical properties (mass-to-charge ratio)ELISA relies on biological interactions, while LC-MS provides a direct physical measurement.
Sensitivity 0.01 to 10 pmol/50 µl[1]High sensitivity, with limits of detection in the fmol range (10-50 fmol) reported for similar cytokinins.[2]Both methods offer high sensitivity, but LC-MS can often achieve lower detection limits.
Specificity Can be prone to cross-reactivity with structurally similar molecules.[3]High specificity due to separation by chromatography and detection by mass.LC-MS is generally considered more specific than ELISA.
Accuracy Can be affected by matrix effects and cross-reactivity.High accuracy, often used as a reference method.LC-MS/MS methods generally demonstrate higher accuracy and precision compared to ELISA.[4]
Precision (CV%) Inter-assay and intra-assay variability can be higher.Typically low, with %CV values often below 15%.[4]LC-MS offers greater precision and reproducibility.
Throughput High-throughput capabilities, suitable for screening large numbers of samples.Lower throughput due to serial sample analysis.ELISA is better suited for high-throughput applications.
Cost per Sample Generally lower.Higher due to expensive instrumentation and maintenance.ELISA is the more cost-effective option for large sample sets.
Sample Preparation Often requires sample clean-up to remove interfering substances.[1]Requires sample extraction and purification to minimize matrix effects.Both methods necessitate sample preparation, though the specifics may vary.
Development Time Assay development can be time-consuming.Method development can be complex, requiring optimization of chromatographic and mass spectrometric conditions.[5]Both require significant initial investment in method development and validation.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for quantifying N6-Benzyladenosine using ELISA and LC-MS.

ELISA_LCMS_Workflow cluster_ELISA ELISA Workflow cluster_LCMS LC-MS Workflow elisa_start Sample/Standard Preparation elisa_add Add Sample/Standard and Tracer to Antibody-Coated Plate elisa_start->elisa_add elisa_incubate Incubation (Competitive Binding) elisa_add->elisa_incubate elisa_wash1 Wash to Remove Unbound Molecules elisa_incubate->elisa_wash1 elisa_substrate Add Substrate elisa_wash1->elisa_substrate elisa_incubate2 Incubation (Color Development) elisa_substrate->elisa_incubate2 elisa_stop Add Stop Solution elisa_incubate2->elisa_stop elisa_read Read Absorbance elisa_stop->elisa_read elisa_calc Calculate Concentration elisa_read->elisa_calc lcms_start Sample Extraction lcms_purify Sample Purification (e.g., SPE) lcms_start->lcms_purify lcms_inject Inject into LC System lcms_purify->lcms_inject lcms_separate Chromatographic Separation lcms_inject->lcms_separate lcms_ionize Ionization (e.g., ESI) lcms_separate->lcms_ionize lcms_mass_analyze Mass Analysis (MS/MS) lcms_ionize->lcms_mass_analyze lcms_detect Detection lcms_mass_analyze->lcms_detect lcms_data Data Analysis and Quantification lcms_detect->lcms_data Comparison_Diagram cluster_ELISA_attr cluster_LCMS_attr N6-Benzyladenosine Quantification N6-Benzyladenosine Quantification ELISA ELISA N6-Benzyladenosine Quantification->ELISA LCMS LCMS N6-Benzyladenosine Quantification->LCMS High Throughput High Throughput ELISA->High Throughput Lower Cost Lower Cost ELISA->Lower Cost Potential Cross-Reactivity Potential Cross-Reactivity ELISA->Potential Cross-Reactivity High Specificity High Specificity LCMS->High Specificity High Accuracy High Accuracy LCMS->High Accuracy Lower Throughput Lower Throughput LCMS->Lower Throughput

References

N6-Benzyladenosine-d5: A Superior Internal Standard for Bioanalysis in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, particularly within drug discovery and development, the accuracy and reliability of analytical methods are paramount. The use of an appropriate internal standard is crucial for achieving high-quality data, especially when dealing with complex biological matrices such as plasma, urine, and tissue homogenates. This guide provides a comprehensive comparison of the performance of N6-Benzyladenosine-d5, a deuterated stable isotope-labeled internal standard, against its non-deuterated counterpart and other structural analogs. The evidence overwhelmingly supports the use of this compound for robust and accurate quantification of N6-Benzyladenosine.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] The key advantage of using a deuterated standard like this compound is its near-identical physicochemical properties to the analyte, N6-Benzyladenosine. This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[1] Consequently, any variations in extraction recovery, matrix effects, or instrument response that affect the analyte will also affect the deuterated internal standard to the same extent, leading to highly accurate and precise quantification.

Performance in Key Biological Matrices

The performance of an internal standard is critically evaluated based on its recovery, the extent of matrix effects, and the overall sensitivity and linearity of the assay. While direct comparative studies for this compound across all matrices are not extensively published in a single report, the following sections present a synthesis of expected performance based on established principles and data from the analysis of similar compounds, such as cytokinins in plant tissues and other analytes in human plasma and urine using deuterated internal standards.

Plasma

Plasma is a complex biological matrix containing a high concentration of proteins and lipids that can interfere with the analysis. Effective sample preparation is crucial to remove these interferences and ensure accurate quantification.

Expected Performance of this compound in Human Plasma

ParameterThis compound (Internal Standard)Non-Deuterated Analog (as Internal Standard)
Extraction Recovery (%) 85 - 11070 - 120 (more variable)
Matrix Effect (%) 90 - 110 (minimal effect)60 - 140 (significant suppression or enhancement)
Accuracy (% Bias) Within ±15%Can exceed ±20%
Precision (% CV) < 15%Often > 20%

Data is representative of typical performance for deuterated vs. non-deuterated internal standards in bioanalytical LC-MS/MS methods.

The use of this compound is expected to result in high and consistent recovery rates and minimal matrix effects. This is because any loss of analyte during the protein precipitation or solid-phase extraction steps will be mirrored by a proportional loss of the deuterated internal standard. Similarly, any ion suppression or enhancement caused by co-eluting matrix components will affect both the analyte and the internal standard almost equally, leading to a consistent analyte-to-internal standard ratio.

Urine

Urine is another common biological matrix for drug metabolism and excretion studies. Its composition can vary significantly depending on factors like diet and hydration status, which can lead to variable matrix effects.

Expected Performance of this compound in Human Urine

ParameterThis compound (Internal Standard)Non-Deuterated Analog (as Internal Standard)
Extraction Recovery (%) 90 - 11575 - 125 (more variable)
Matrix Effect (%) 95 - 105 (negligible effect)70 - 130 (variable suppression or enhancement)
Linearity (r²) > 0.99Often < 0.99
Lower Limit of Quantification (LLOQ) Lower due to reduced noiseHigher due to matrix interference

Data is representative of typical performance for deuterated vs. non-deuterated internal standards in bioanalytical LC-MS/MS methods.

In urine analysis, the ability of this compound to co-elute with the analyte is critical for compensating for the variable matrix composition. This leads to improved linearity of the calibration curve and a lower limit of quantification, as the signal-to-noise ratio is enhanced.

Tissue Homogenates

Quantifying drugs and their metabolites in tissue homogenates is essential for understanding tissue distribution and target engagement. These matrices are often more complex than plasma or urine, with higher lipid and protein content.

Expected Performance of this compound in Tissue Homogenates

ParameterThis compound (Internal Standard)Non-Deuterated Analog (as Internal Standard)
Extraction Efficiency (%) High and reproducibleLower and more variable
Matrix Effect (%) Minimal and compensatedSignificant and unpredictable
Inter-sample Variability (%CV) LowHigh
Method Robustness HighModerate to Low

Data is representative of typical performance for deuterated vs. non-deuterated internal standards in bioanalytical LC-MS/MS methods.

The use of a deuterated internal standard like this compound is particularly advantageous in the analysis of tissue homogenates. The complexity of the matrix makes it challenging to achieve consistent extraction efficiency with a non-deuterated analog. This compound effectively tracks the analyte through the homogenization, extraction, and cleanup steps, resulting in more reliable and reproducible data. The analysis of cytokinins in plant tissues, which are analogous in complexity to animal tissue homogenates, has demonstrated the superior performance of deuterated internal standards.[3][4][5]

Experimental Protocols

A robust and reliable bioanalytical method is essential for obtaining high-quality data. The following is a typical experimental protocol for the quantification of N6-Benzyladenosine in biological matrices using this compound as an internal standard.

Sample Preparation

1. Protein Precipitation (for Plasma and Tissue Homogenates):

  • To 100 µL of plasma or tissue homogenate, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

2. Solid-Phase Extraction (SPE) (for Urine and enhanced cleanup of plasma/tissue extracts):

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the pre-treated sample (e.g., diluted urine or supernatant from protein precipitation).

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N6-Benzyladenosine: Precursor ion > Product ion (to be determined based on the specific instrument).

      • This compound: [Precursor ion + 5] > [Product ion + 5] (or other appropriate fragment).

    • Collision Energy and other MS parameters should be optimized for maximum sensitivity.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the bioanalytical process.

G Figure 1: General Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Tissue) Add_IS Add this compound Sample->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Result Result Data_Processing->Result Concentration Calculation

Caption: A generalized workflow for the quantitative analysis of N6-Benzyladenosine.

G Figure 2: Signaling Pathway Context N6_BA N6-Benzyladenosine Adenosine_Receptor Adenosine Receptor N6_BA->Adenosine_Receptor Downstream_Signaling Downstream Signaling (e.g., cAMP modulation) Adenosine_Receptor->Downstream_Signaling Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) Downstream_Signaling->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Signaling->Apoptosis

Caption: Simplified signaling pathway involving N6-Benzyladenosine.

Conclusion

The use of this compound as an internal standard provides significant advantages for the quantitative analysis of N6-Benzyladenosine in diverse and complex biological matrices. Its ability to accurately correct for variability in sample preparation and matrix effects ensures the generation of highly reliable and reproducible data, which is essential for regulatory submissions and making critical decisions in drug development. While the initial cost of a deuterated internal standard may be higher than that of a structural analog, the long-term benefits of improved data quality, method robustness, and reduced need for repeat analyses far outweigh this initial investment. For any research requiring the precise quantification of N6-Benzyladenosine, this compound is the unequivocally superior choice of internal standard.

References

Comparative Study: N6-Benzyladenosine and Other Cytokinin Standards in Plant Biology and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between cytokinin standards is crucial for experimental design and application. This guide provides an objective comparison of N6-Benzyladenosine's performance against other key cytokinins, supported by experimental data and detailed methodologies.

N6-Benzyladenosine, a synthetic aromatic cytokinin, plays a significant role in plant growth and development, primarily by promoting cell division and differentiation. Its efficacy in various biological assays, however, varies when compared to other naturally occurring and synthetic cytokinins such as trans-Zeatin, Kinetin, and N6-(Δ2-Isopentenyl)adenosine. Beyond its established role in plant physiology, N6-Benzyladenosine and its derivatives have also garnered attention for their potential applications in human health, notably in anticancer research.

Performance in Classical Cytokinin Bioassays

The cytokinin activity of N6-Benzyladenosine and its derivatives has been evaluated in several classical plant bioassays. While direct quantitative comparisons across a wide range of concentrations are not always available in a single study, the existing literature indicates its high efficacy.

One study highlighted that various N6-benzyladenosine derivatives exhibit high activity in three standard cytokinin bioassays: tobacco callus, wheat leaf senescence, and the Amaranthus bioassay[1]. The most pronounced effects were observed in the senescence bioassay, suggesting a strong ability to delay aging processes in plant tissues[1].

Cytokinin StandardTobacco Callus BioassayWheat Leaf Senescence BioassayAmaranthus Bioassay
N6-Benzyladenosine High ActivityVery High ActivityHigh Activity
trans-Zeatin High ActivityHigh ActivityHigh Activity
Kinetin Moderate to High ActivityModerate ActivityModerate Activity
N6-(Δ2-Isopentenyl)adenosine High ActivityLow to Moderate ActivityHigh Activity

Note: This table provides a qualitative summary based on available literature. The relative activity can vary depending on the specific experimental conditions and concentrations used.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are summaries of the key experimental protocols for assessing cytokinin activity.

Tobacco Callus Bioassay

This assay measures the ability of a substance to induce cell division and growth in cytokinin-dependent tobacco callus tissue.

Methodology:

  • Tissue Preparation: Tobacco callus is subcultured on a nutrient medium.

  • Treatment: Callus pieces of a standardized initial weight are transferred to a fresh medium containing various concentrations of the cytokinin to be tested. A control group with no added cytokinin is also included.

  • Incubation: The cultures are maintained in a controlled environment (temperature, light) for a period of 3 to 5 weeks.

  • Data Collection: The fresh weight of the callus is measured at the end of the incubation period.

  • Analysis: The increase in fresh weight is calculated and plotted against the cytokinin concentration to determine the biological activity.

Wheat Leaf Senescence Bioassay

This assay assesses the ability of cytokinins to delay the degradation of chlorophyll (B73375) in detached wheat leaves, a hallmark of senescence.

Methodology:

  • Leaf Excision: Leaf segments of a uniform size are excised from young wheat seedlings.

  • Treatment: The leaf segments are floated on solutions containing different concentrations of the test cytokinin in petri dishes. A control group is floated on a solution without cytokinin.

  • Incubation: The petri dishes are kept in the dark for a specified period (typically 48-72 hours) to induce senescence.

  • Chlorophyll Extraction and Measurement: Chlorophyll is extracted from the leaf segments using a solvent (e.g., ethanol (B145695) or acetone) and its absorbance is measured spectrophotometrically.

  • Analysis: The amount of chlorophyll retained in the treated leaves is compared to the control to quantify the anti-senescence activity.

Amaranthus Bioassay

This bioassay is based on the cytokinin-induced synthesis of the red pigment betacyanin in the cotyledons and hypocotyls of Amaranthus seedlings.

Methodology:

  • Seed Germination: Amaranthus seeds are germinated in the dark.

  • Explant Preparation: The cotyledons and a portion of the hypocotyl are excised from the etiolated seedlings.

  • Treatment: The explants are incubated in solutions containing various concentrations of the cytokinin standard.

  • Incubation: The explants are kept in the dark for a defined period to allow for betacyanin synthesis.

  • Pigment Extraction and Measurement: Betacyanin is extracted and its absorbance is measured with a spectrophotometer.

  • Analysis: The amount of betacyanin produced is correlated with the cytokinin concentration to determine activity.

Signaling Pathway and Experimental Workflow

The biological effects of cytokinins are mediated through a well-defined signaling pathway. Understanding this pathway is crucial for interpreting experimental results.

Cytokinin Signaling Pathway

Cytokinins are perceived by histidine kinase receptors located in the endoplasmic reticulum. This binding initiates a phosphorelay cascade that ultimately leads to the activation of transcription factors in the nucleus, altering gene expression and eliciting a physiological response.

Cytokinin_Signaling_Pathway Cytokinin Cytokinin (e.g., N6-Benzyladenosine) Receptor Histidine Kinase Receptor (AHK) Cytokinin->Receptor Binding AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorelay ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylation (Activation) Gene_Expression Cytokinin Response Gene Expression ARR_B->Gene_Expression Transcription Activation ARR_A Type-A Response Regulator (ARR-A) Gene_Expression->ARR_A Induction ARR_A->Receptor Negative Feedback

Caption: A simplified diagram of the cytokinin signaling pathway in plants.

General Experimental Workflow for Cytokinin Analysis

The analysis of endogenous or exogenously applied cytokinins in plant tissues typically follows a standardized workflow involving extraction, purification, and quantification.

Cytokinin_Analysis_Workflow Start Plant Tissue Homogenization Extraction Extraction with Solvent Start->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis End Quantification and Data Analysis Analysis->End

Caption: A typical workflow for the analysis of cytokinins from plant samples.

Beyond Plants: N6-Benzyladenosine in Cancer Research

Intriguingly, the biological activity of N6-Benzyladenosine is not limited to the plant kingdom. Several studies have investigated its effects on human cells, particularly in the context of cancer. Research has shown that N6-Benzyladenosine and its derivatives can induce apoptosis (programmed cell death) and inhibit the growth of various cancer cell lines[1]. This has opened up avenues for its exploration as a potential therapeutic agent. However, it's important to note that the concentrations required to elicit these effects in human cells are generally much higher than those needed for cytokinin activity in plants.

Conclusion

N6-Benzyladenosine stands out as a potent synthetic cytokinin with significant activity in promoting plant cell division and delaying senescence. While comprehensive quantitative data directly comparing it to all other cytokinin standards in every bioassay is somewhat fragmented in the literature, existing evidence consistently points to its high efficacy, particularly in anti-senescence applications. The provided experimental protocols offer a solid foundation for researchers looking to conduct their own comparative studies. Furthermore, the emerging research into its anticancer properties underscores the diverse biological relevance of this molecule, making it a subject of continued interest for both plant biologists and drug development professionals.

References

Safety Operating Guide

Navigating the Safe Disposal of N6-Benzyladenosine-d5: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

N6-Benzyladenosine and its related compounds, such as N6-Benzyladenine, are generally considered to have low toxicity. However, some safety data sheets (SDS) indicate potential hazards that warrant careful handling. It is prudent to treat N6-Benzyladenosine-d5 with the same level of caution.

Key Hazard Considerations:

  • Potential for Irritation: May cause skin and eye irritation upon direct contact.

  • Harmful if Swallowed: Ingestion of the compound may be harmful.

  • Aquatic Toxicity: Some related compounds are classified as toxic to aquatic life with long-lasting effects.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This process is designed to comply with general laboratory safety standards and environmental regulations.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled waste container.

    • Collect liquid waste containing this compound in a separate, compatible, and clearly labeled waste container.

  • Waste Container Labeling:

    • Label the waste container clearly with "this compound Waste" and include the chemical formula (C₁₇H₁₄D₅N₅O₄).

    • Indicate the primary hazards (e.g., "Caution: Handle with Care," "Potential Irritant").

    • Ensure the label includes the date of waste accumulation and the responsible researcher's name and contact information.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the chemical waste.

    • Provide the EHS office with a complete and accurate description of the waste, including the chemical name and quantity.

    • Follow all institutional procedures for waste manifest and handover.

  • Decontamination of Work Area:

    • After completing work and preparing waste for disposal, thoroughly decontaminate all work surfaces and equipment using an appropriate solvent (e.g., 70% ethanol), followed by a final rinse with water.

    • Dispose of any cleaning materials (e.g., wipes) as solid chemical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Determine Waste Type (Solid or Liquid) start->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid store_waste Store Waste in Designated Secure Area solid_waste->store_waste liquid_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs provide_info Provide Waste Information to EHS contact_ehs->provide_info handover Handover Waste to EHS with Proper Documentation provide_info->handover decontaminate Decontaminate Work Area and Equipment handover->decontaminate end End: Disposal Complete decontaminate->end

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.